Product packaging for MK-4074(Cat. No.:CAS No. 1039758-22-9)

MK-4074

Cat. No.: B3181679
CAS No.: 1039758-22-9
M. Wt: 565.6 g/mol
InChI Key: WDBNGXLHMZSUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-4074 is a useful research compound. Its molecular formula is C33H31N3O6 and its molecular weight is 565.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31N3O6 B3181679 MK-4074 CAS No. 1039758-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNGXLHMZSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of MK-4074: A Liver-Targeted ACC Inhibitor for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes that are critical regulators of fatty acid synthesis and oxidation. Developed as a therapeutic agent for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated significant efficacy in reducing hepatic steatosis in both preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and key data that have defined its pharmacological profile. While showing promise in reducing liver fat, the development of this compound also revealed an unexpected increase in plasma triglycerides, a phenomenon that has provided valuable insights into the complex regulation of lipid metabolism.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent metabolic disorder characterized by the accumulation of excess fat in the liver (hepatic steatosis), which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a key contributor to the pathogenesis of NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, making it an attractive therapeutic target. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. The dual inhibition of both ACC1 and ACC2 is hypothesized to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, thereby reducing hepatic lipid accumulation.

This compound was identified through high-throughput screening as a potent and liver-specific inhibitor of both human ACC1 and ACC2.[1] Its liver specificity is attributed to its uptake by organic anion transporting polypeptides (OATPs) that are highly expressed in hepatocytes, and its subsequent excretion into the bile via the MRP2 efflux transporter.[1] This targeted delivery minimizes systemic exposure and potential off-target effects.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the activity of both ACC1 and ACC2.[1] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA. The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthesis, thereby decreasing DNL. The reduction of malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This dual action of reducing lipogenesis and promoting fatty acid oxidation forms the basis of this compound's potential to ameliorate hepatic steatosis.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Acetyl-CoA_c Acetyl-CoA ACC1 ACC1 Acetyl-CoA_c->ACC1 Malonyl-CoA_c Malonyl-CoA ACC1->Malonyl-CoA_c Fatty Acid Synthesis De Novo Lipogenesis Malonyl-CoA_c->Fatty Acid Synthesis MK-4074_c This compound MK-4074_c->ACC1 LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 Fatty Acid Oxidation β-Oxidation CPT1->Fatty Acid Oxidation Malonyl-CoA_m Malonyl-CoA Malonyl-CoA_m->CPT1 ACC2 ACC2 ACC2->Malonyl-CoA_m Acetyl-CoA_m Acetyl-CoA Acetyl-CoA_m->ACC2 MK-4074_m This compound MK-4074_m->ACC2

Figure 1: Mechanism of action of this compound on ACC1 and ACC2.

Preclinical Development

In Vitro Efficacy

The inhibitory activity of this compound against ACC1 and ACC2 was determined using purified recombinant enzymes.

  • Enzyme Source: Recombinant human ACC1 and ACC2 proteins were purified from FM3A or Sf9 cells expressing the recombinant enzymes via chelating chromatography, or from liver tissue using Softlink avidin resin chromatography.

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, and 0.5 mg/mL BSA.

  • Reaction Mixture: Purified ACC protein was incubated with varying concentrations of this compound in the assay buffer. The enzymatic reaction was initiated by adding the substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.

  • Incubation: The reaction mixture was incubated for 40 minutes at 37°C.

  • Measurement: The incorporation of ¹⁴C from NaH¹⁴CO₃ into the acid-stable product, malonyl-CoA, was measured to determine ACC activity.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

Cellular Assays

The effect of this compound on de novo lipogenesis (DNL) and fatty acid oxidation (FAO) was assessed in cultured hepatocytes.

  • Cell Culture: Primary hepatocytes were used for these assays.

  • Pre-incubation: Cells were pre-incubated with this compound for 1 hour.

  • DNL Assay: To measure DNL, cells were incubated for an additional 1-3 hours with 65-260 µM ¹⁴C-labeled acetate.

  • FAO Assay: To measure FAO, cells were incubated for an additional 1-3 hours with 0.018 mM ³H-labeled palmitate.

  • Measurement:

    • For the DNL assay, intracellular ¹⁴C-labeled lipids were extracted and measured.

    • For the FAO assay, the release of ³H-labeled fatty acids into the medium was measured.

In Vivo Animal Models

The in vivo efficacy of this compound was evaluated in male KKAy mice, a model of obesity, type 2 diabetes, and fatty liver.[1][2]

  • Animal Model: Male KKAy mice were used. These mice spontaneously develop obesity, hyperglycemia, hyperinsulinemia, and fatty liver, making them a relevant model for studying metabolic disorders.[2][3][4]

  • Housing: Mice were housed individually.

  • Drug Administration: this compound was administered as a single oral dose.

  • DNL Measurement (ex vivo liver slices):

    • Mice (n=10-11/group) were administered a single oral dose of this compound (0.3 to 3 mg/kg).

    • At specified time points post-dose, livers were dissected, and slices were prepared.

    • Liver slices were incubated in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.

    • The lipid fraction was extracted with a chloroform-methanol mixture (2:1) and saponified.

    • Radioactivity in the saponified lipid fraction was measured using a scintillation counter.

  • Plasma Ketone Measurement:

    • Mice (n=8/group) were administered a single oral dose of this compound (10 to 100 mg/kg).

    • Plasma total ketones, a surrogate marker for hepatic FAO, were measured at indicated times.

  • Statistical Analysis: Williams test or a two-tailed Student's t-test was used for statistical analysis.

Preclinical Data Summary
ParameterValueReference
In Vitro IC₅₀ (ACC1 & ACC2) ~3 nM[1]
In Vivo DNL Inhibition (KKAy mice) ID₅₀ = 0.9 mg/kg (1 hr post-dose)[1]
Hepatic DNL Reduction (30 mg/kg) 83% at 4 hr, 70% at 8 hr, 51% at 12 hr[1]
Plasma Ketone Increase (30 & 100 mg/kg) 1.5 to 3-fold increase for up to 8 hr[1]

Clinical Development

Based on the promising preclinical data, this compound advanced to Phase 1 clinical trials in healthy subjects and patients with hepatic steatosis (NCT01431521).[5][6]

Phase 1 Study in Healthy Subjects
  • Study Population: Healthy young male subjects.

  • DNL Induction: DNL was induced by oral fructose loading.

  • DNL Measurement: The rate of DNL was estimated using a stable isotope labeling method with ¹³C-acetate.

  • Dosing: this compound was administered as a single 140 mg dose or as a divided dose of 70 mg twice daily.

Study in Patients with Hepatic Steatosis
  • Study Population: 30 male and female patients with hepatic steatosis, aged 18-60.

  • Randomization: Patients were randomized to one of three groups:

    • This compound: 200 mg twice daily

    • Pioglitazone: 30 mg once daily (active comparator)

    • Placebo

  • Treatment Duration: 4 weeks.

  • Primary Endpoint: Change in hepatic fat content, assessed by magnetic resonance imaging (MRI) using the 3-point Dixon method.

  • Secondary Endpoints: Changes in plasma triglycerides and other metabolic parameters.

Clinical Data Summary
ParameterThis compoundPioglitazonePlaceboReference
DNL Inhibition (Healthy Subjects) ~91-96%N/AN/A[5]
Change in Hepatic Fat (Patients) -36%-18%+8.6%[5][6]
Change in Plasma Triglycerides (Patients) +200%No significant changeNo significant change[5][6][7][8]

The Hypertriglyceridemia Phenomenon

A significant and unexpected finding from the clinical trial was a substantial increase in plasma triglycerides in patients treated with this compound.[5][6][7][8] Further investigation in mice with liver-specific knockout of both ACC1 and ACC2 (ACC dLKO) revealed a similar phenotype, confirming that this effect was on-target.[5] The proposed mechanism for this hypertriglyceridemia is as follows:

  • Reduced Malonyl-CoA: Inhibition of ACC leads to a depletion of malonyl-CoA in the liver.

  • Impaired PUFA Synthesis: Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).

  • SREBP-1c Activation: The resulting PUFA deficiency leads to the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that regulates lipogenesis.

  • Increased VLDL Secretion: Activated SREBP-1c upregulates the expression of genes involved in triglyceride synthesis and very-low-density lipoprotein (VLDL) assembly and secretion, such as glycerol-3-phosphate acyltransferase 1 (GPAT1).[7][9][10]

  • Hypertriglyceridemia: The increased hepatic secretion of VLDL particles leads to elevated levels of triglycerides in the plasma.

G This compound This compound ACC1/2 ACC1/2 This compound->ACC1/2 Malonyl-CoA Malonyl-CoA ACC1/2->Malonyl-CoA Inhibition PUFA Synthesis PUFA Synthesis Malonyl-CoA->PUFA Synthesis Reduced Substrate PUFAs Polyunsaturated Fatty Acids PUFA Synthesis->PUFAs Decreased SREBP-1c SREBP-1c Activation PUFAs->SREBP-1c Loss of Inhibition GPAT1 GPAT1 Expression SREBP-1c->GPAT1 Increased VLDL Secretion VLDL Secretion GPAT1->VLDL Secretion Increased Plasma TGs Plasma Triglycerides VLDL Secretion->Plasma TGs Increased

Figure 2: Proposed pathway for this compound-induced hypertriglyceridemia.

Conclusion

The development of this compound represents a significant endeavor in targeting the ACC enzymes for the treatment of metabolic disorders. As a potent, liver-specific dual inhibitor, this compound demonstrated clear proof-of-concept by effectively reducing hepatic steatosis in humans. However, the on-target effect of inducing hypertriglyceridemia through the SREBP-1c pathway highlights the intricate and interconnected nature of lipid metabolism. The learnings from the this compound program have been invaluable for the field, informing the development of subsequent ACC inhibitors and other therapeutic strategies for NAFLD and related conditions. This technical guide provides a comprehensive summary of the key methodologies and data that have shaped our understanding of this compound's pharmacology, serving as a valuable resource for researchers and drug developers in the field of metabolic diseases.

References

MK-4074 and its Impact on Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the regulation of fatty acid metabolism. By inhibiting ACC, this compound effectively reduces the levels of malonyl-CoA, a critical regulator of both fatty acid synthesis and oxidation. This guide provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its effects on fatty acid oxidation (FAO) pathways. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Hepatic steatosis, characterized by the accumulation of triglycerides in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD). A key contributor to this condition is an imbalance between fatty acid synthesis, uptake, and disposal through oxidation. Acetyl-CoA carboxylase (ACC) exists in two isoforms: ACC1, primarily located in the cytoplasm and involved in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1] this compound has been developed as a liver-targeted inhibitor of both ACC1 and ACC2 to address this metabolic imbalance.[2][3]

Mechanism of Action of this compound

This compound exerts its effects by potently inhibiting both ACC1 and ACC2 with an IC50 of approximately 3 nM.[4] This inhibition leads to a significant reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has a dual impact on fatty acid metabolism:

  • Inhibition of De Novo Lipogenesis (DNL): Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids. By reducing its availability, this compound directly suppresses the DNL pathway.

  • Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, this compound relieves this inhibition, thereby promoting the uptake and oxidation of fatty acids in the mitochondria. This leads to an increase in the production of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which serve as surrogate markers for hepatic FAO.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Parameter Value System Reference
IC50 (ACC1)~3 nMHuman[4]
IC50 (ACC2)~3 nMHuman[4]

Table 1: In Vitro Potency of this compound

Parameter Treatment Effect Model Reference
De Novo Lipogenesis (DNL)0.3-3 mg/kg (single dose)Dose-dependent decrease (ID50 = 0.9 mg/kg)KKAy mice[4]
Hepatic DNL30 mg/kg (single dose)83% reduction at 4h, 70% at 8h, 51% at 12hKKAy mice[4]
Plasma Total Ketones30 and 100 mg/kg (single dose)1.5 to 3-fold increase for up to 8hKKAy mice[4]

Table 2: Preclinical In Vivo Efficacy of this compound in Mice

Parameter Treatment Duration Effect Population Reference
Fractional DNL140 mg (single dose) or 70 mg b.i.d. (7 days)7 days~96% and ~91% inhibition, respectivelyHealthy subjects[2]
Liver Triglycerides200 mg b.i.d.1 month36% reductionSubjects with hepatic steatosis[2][3]
Plasma Triglycerides200 mg b.i.d.1 month200% increaseSubjects with hepatic steatosis[2][3]
Plasma Ketones (Acetoacetate and β-hydroxybutyrate)200 mg (single dose)8 hours~2.5-fold increase (fasted state)Healthy subjects

Table 3: Clinical Efficacy of this compound in Humans

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

MK4074_Mechanism_of_Action cluster_inhibition This compound Action cluster_metabolism Metabolic Consequences MK4074 This compound ACC ACC1 / ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Decreases Production DNL De Novo Lipogenesis MalonylCoA->DNL Decreased Substrate CPT1 CPT1 MalonylCoA->CPT1 Relieves Inhibition FAO Fatty Acid Oxidation CPT1->FAO Stimulates Ketones Ketone Bodies (Acetoacetate, β-hydroxybutyrate) FAO->Ketones Increases Production

Caption: Mechanism of action of this compound on fatty acid metabolism.

SREBP1c_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects MK4074 This compound ACC ACC1 / ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Decreases PUFA Polyunsaturated Fatty Acids MalonylCoA->PUFA Decreased Synthesis SREBP1c SREBP-1c Activation PUFA->SREBP1c Leads to VLDL VLDL Secretion SREBP1c->VLDL Increases PlasmaTG Increased Plasma Triglycerides VLDL->PlasmaTG Results in

Caption: Pathway leading to increased plasma triglycerides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Fatty Acid Oxidation (FAO) Assay in Primary Hepatocytes

This protocol is adapted from methods using radiolabeled palmitate to measure FAO rates.[5][6][7]

Materials:

  • Primary hepatocytes

  • [1-14C]palmitic acid or [9,10-3H]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sodium Palmitate

  • Seahorse XF medium (or similar)

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed primary hepatocytes in collagen-coated 24-well plates at a density of 9 x 104 cells/well and allow them to attach.[5]

  • Preparation of Radiolabeled Palmitate-BSA Conjugate:

    • Prepare a stock solution of sodium palmitate.

    • Dry an appropriate amount of radiolabeled palmitic acid under nitrogen gas.

    • Resuspend the dried radiolabel in a small volume of NaOH and heat.

    • Add the radiolabeled palmitate to a pre-warmed solution of fatty acid-free BSA and incubate to allow for conjugation.[5][8]

  • Cell Treatment:

    • Pre-incubate hepatocytes with this compound or vehicle control for 1 hour.[4]

    • Add the radiolabeled palmitate-BSA conjugate to the cells and incubate for 1-3 hours at 37°C.[4]

  • Measurement of FAO Products:

    • 14CO2 Trapping (for [1-14C]palmitate):

      • Stop the reaction by adding perchloric acid.

      • Trap the released 14CO2 on a filter paper soaked in a strong base (e.g., NaOH) placed above the well.

      • Transfer the filter paper to a scintillation vial with scintillation fluid and measure radioactivity.[5]

    • Acid-Soluble Metabolites (ASM) (for [1-14C]palmitate or 3H-palmitate):

      • After stopping the reaction with perchloric acid, centrifuge the plate to pellet precipitated proteins and lipids.

      • Transfer a portion of the supernatant (containing ASMs like acetyl-CoA and Krebs cycle intermediates) to a scintillation vial and measure radioactivity.[6][8]

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate in each well.

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

This protocol is adapted from methods using radiolabeled acetate to measure DNL rates.[5][9]

Materials:

  • Primary hepatocytes

  • [14C]acetate or [3H]acetate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.1 N HCl

  • Chloroform:methanol (2:1, v/v)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating and Serum Starvation: Plate hepatocytes as described for the FAO assay. Prior to the assay, serum-starve the cells overnight to reduce baseline lipogenesis.[5]

  • Cell Treatment:

    • Pre-incubate cells with this compound or vehicle control for 1 hour.[4]

    • Add medium containing radiolabeled acetate and incubate for 2-4 hours at 37°C.[4][5]

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells with 0.1 N HCl.

    • Transfer the lysate to a new tube and add chloroform:methanol (2:1) to extract the lipids.

    • Vortex and centrifuge to separate the phases.[5]

  • Measurement of Incorporated Radiolabel:

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent and resuspend the lipid residue in scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay measures the enzymatic activity of CPT1 in isolated mitochondria or tissue homogenates.[10][11]

Materials:

  • Isolated mitochondria or tissue homogenate

  • [14C]L-carnitine

  • Palmitoyl-CoA

  • Assay buffer (containing Tris-HCl, EDTA, and other necessary components)

  • Malonyl-CoA (for inhibition studies)

  • Butanol

  • Scintillation fluid and counter

Procedure:

  • Sample Preparation: Isolate mitochondria from liver tissue or prepare a tissue homogenate.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the sample.

  • Initiation of Reaction: Start the reaction by adding [14C]L-carnitine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the radiolabeled palmitoylcarnitine product with butanol.

  • Measurement: Transfer the butanol phase to a scintillation vial and measure radioactivity.

  • Data Analysis: Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein. To determine malonyl-CoA sensitivity, perform the assay in the presence of varying concentrations of malonyl-CoA.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

FAO_Assay_Workflow start Start plate_cells Plate Primary Hepatocytes start->plate_cells pre_treat Pre-treat with this compound or Vehicle plate_cells->pre_treat add_radiolabel Add Radiolabeled Palmitate-BSA pre_treat->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction with Perchloric Acid incubate->stop_reaction measure_products Measure FAO Products (CO2 or ASM) stop_reaction->measure_products analyze Normalize to Protein Concentration measure_products->analyze end End analyze->end

Caption: Workflow for the Fatty Acid Oxidation (FAO) Assay.

DNL_Assay_Workflow start Start plate_cells Plate Hepatocytes & Serum Starve start->plate_cells pre_treat Pre-treat with this compound or Vehicle plate_cells->pre_treat add_radiolabel Add Radiolabeled Acetate pre_treat->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate extract_lipids Lyse Cells & Extract Lipids incubate->extract_lipids measure_incorporation Measure Incorporated Radiolabel extract_lipids->measure_incorporation analyze Normalize to Protein Concentration measure_incorporation->analyze end End analyze->end

References

The Impact of MK-4074 on Hepatic Malonyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of MK-4074, a liver-specific acetyl-CoA carboxylase (ACC) inhibitor, with a core focus on its impact on malonyl-CoA levels in the liver. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and its Target: Acetyl-CoA Carboxylase

This compound is a potent, liver-targeted small molecule that dually inhibits both isoforms of acetyl-CoA carboxylase: ACC1 and ACC2.[1] ACC is a critical enzyme in lipid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key regulatory molecule with two primary roles in the liver:

  • It is the primary building block for de novo lipogenesis (DNL), the process of synthesizing new fatty acids.

  • It allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation (FAO) in the mitochondria.

By inhibiting ACC, this compound aims to simultaneously reduce DNL and promote FAO, making it a therapeutic candidate for conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Impact of this compound on Hepatic Malonyl-CoA

This compound has been shown to dose-dependently reduce the concentration of malonyl-CoA in the liver. The following table summarizes the findings from a key preclinical study.

This compound Dose (mg/kg) Effect on Hepatic Malonyl-CoA Levels in Mice Reference
10Significant reductionSavage et al., 2024[3]
30Further significant reductionSavage et al., 2024[3]
100Maximal reduction observedSavage et al., 2024[3]

Note: The data is based on measurements taken 2 hours after oral administration in wild-type mice. The precise quantitative values from the graphical data are represented here descriptively.

The in-vitro inhibitory concentration (IC50) of this compound for both human ACC1 and ACC2 is approximately 3 nM, highlighting its high potency.

Signaling Pathway of this compound Action

The inhibition of ACC by this compound initiates a cascade of metabolic changes within the hepatocyte. The following diagram illustrates this signaling pathway.

MK4074_Pathway MK4074 This compound ACC ACC1 & ACC2 MK4074->ACC Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Substrate for CPT1 CPT1 MalonylCoA->CPT1 Inhibits HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis Contributes to FAO Fatty Acid Oxidation CPT1->FAO Enables Energy Energy Production (Ketones, ATP) FAO->Energy

Caption: Signaling pathway of this compound in the liver.

Experimental Protocols

The accurate quantification of malonyl-CoA in liver tissue is crucial for evaluating the efficacy of ACC inhibitors like this compound. The following is a generalized protocol based on high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods.

Protocol: Quantification of Malonyl-CoA in Liver Tissue by HPLC/MS

1. Tissue Collection and Homogenization:

  • Excise liver tissue from the subject and immediately freeze in liquid nitrogen to halt metabolic activity.
  • Store samples at -80°C until analysis.
  • Weigh the frozen tissue and homogenize in a cold 10% trichloroacetic acid solution to precipitate proteins and extract small molecules.

2. Extraction and Isolation:

  • Centrifuge the homogenate to pellet the precipitated protein.
  • Collect the supernatant containing the acid-soluble metabolites, including malonyl-CoA.
  • Isolate acyl-CoAs from the supernatant using a reversed-phase solid-phase extraction (SPE) column.
  • Wash the SPE column to remove interfering substances.
  • Elute the acyl-CoAs from the column.

3. HPLC Separation:

  • Inject the eluted sample into an HPLC system equipped with a suitable reversed-phase column.
  • Employ a gradient elution with a mobile phase containing an ion-pairing agent to achieve separation of the different acyl-CoA species.

4. Mass Spectrometry Detection and Quantification:

  • Interface the HPLC system with a mass spectrometer (e.g., a triple quadrupole instrument) operating in electrospray ionization (ESI) mode.
  • Monitor for the specific mass-to-charge ratio (m/z) of malonyl-CoA.
  • Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of a known concentration of an internal standard (e.g., [13C3]malonyl-CoA) that was added at the beginning of the extraction process.
  • Generate a standard curve with multiple points of known malonyl-CoA concentrations to ensure accuracy.

The following diagram illustrates the general workflow for this experimental protocol.

MalonylCoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Liver Tissue Collection (Flash Freeze) Homogenize Homogenization (Trichloroacetic Acid) Tissue->Homogenize Extract Solid-Phase Extraction of Acyl-CoAs Homogenize->Extract HPLC HPLC Separation Extract->HPLC MS Mass Spectrometry Detection HPLC->MS Quantify Quantification (vs. Internal Standard) MS->Quantify

Caption: Experimental workflow for malonyl-CoA quantification.

Downstream Consequences of Malonyl-CoA Reduction

The reduction of hepatic malonyl-CoA by this compound has significant downstream metabolic consequences. While the primary intended effects are beneficial for treating hepatic steatosis, off-target effects have been observed.

  • Reduction of Hepatic Steatosis: The inhibition of DNL and the promotion of FAO lead to a decrease in the accumulation of triglycerides in the liver.[1]

  • Hypertriglyceridemia: An unexpected finding in both preclinical and clinical studies is an increase in plasma triglycerides following this compound administration.[1] This has been attributed to the role of malonyl-CoA in the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). A reduction in PUFAs leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn increases the expression of genes involved in VLDL (very-low-density lipoprotein) secretion, leading to hypertriglyceridemia.

The logical relationship between these effects is visualized below.

Downstream_Effects MalonylCoA_Low Reduced Hepatic Malonyl-CoA DNL_Inhibited Inhibited De Novo Lipogenesis MalonylCoA_Low->DNL_Inhibited FAO_Increased Increased Fatty Acid Oxidation MalonylCoA_Low->FAO_Increased PUFA_Reduced Reduced Polyunsaturated Fatty Acid Synthesis MalonylCoA_Low->PUFA_Reduced Steatosis_Reduced Reduced Hepatic Steatosis DNL_Inhibited->Steatosis_Reduced FAO_Increased->Steatosis_Reduced SREBP1c_Activated Activated SREBP-1c PUFA_Reduced->SREBP1c_Activated VLDL_Increased Increased VLDL Secretion SREBP1c_Activated->VLDL_Increased HyperTG Hypertriglyceridemia VLDL_Increased->HyperTG

Caption: Downstream consequences of reduced hepatic malonyl-CoA.

Conclusion

This compound effectively reduces hepatic malonyl-CoA levels in a dose-dependent manner, leading to a reduction in hepatic steatosis through the dual mechanism of inhibiting de novo lipogenesis and promoting fatty acid oxidation. However, the profound reduction in malonyl-CoA also impacts other metabolic pathways, leading to hypertriglyceridemia. A thorough understanding of these mechanisms is critical for the continued development and clinical application of ACC inhibitors. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in this field.

References

The Pharmacological Profile of MK-4074: A Liver-Specific Dual ACC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4074 is a potent and liver-specific small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2] By dual-targeting these key enzymes in the fatty acid synthesis pathway, this compound has demonstrated a significant impact on lipid metabolism. Preclinical and clinical investigations have revealed its capacity to robustly inhibit de novo lipogenesis (DNL) and reduce hepatic steatosis.[2][3] However, its pharmacological profile is also characterized by an unexpected elevation in plasma triglycerides, a phenomenon linked to the activation of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[3][4] This technical guide provides a comprehensive overview of the pharmacological data on this compound, detailed experimental methodologies, and a visualization of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis.[5][6] ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[5][7] By inhibiting both isoforms, this compound simultaneously reduces fatty acid synthesis and promotes fatty acid oxidation.[5]

The liver specificity of this compound is a key feature, attributed to its uptake by organic anion transporting polypeptides (OATPs) which are highly expressed in hepatocytes, and its subsequent excretion into the bile via the multidrug resistance-associated protein 2 (MRP2) efflux transporter.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 ValueSource
Acetyl-CoA Carboxylase 1 (ACC1)~3 nM[1][2]
Acetyl-CoA Carboxylase 2 (ACC2)~3 nM[1][2]

Table 2: In Vivo Efficacy of this compound in KKAy Mice

ParameterDoseEffectSource
Hepatic De Novo Lipogenesis (DNL)0.3-3 mg/kg (single oral dose)ID50 = 0.9 mg/kg (1 hr post-administration)[1][2]
Hepatic DNL30 mg/kg (single oral dose)83% reduction at 4 hr, 70% at 8 hr, 51% at 12 hr[1][2]
Plasma Total Ketones30 and 100 mg/kg (single oral doses)1.5 to 3-fold increase for up to 8 hr[1][2]

Table 3: Clinical Pharmacology of this compound in Humans

Study PopulationDoseEffect on De Novo Lipogenesis (DNL)Effect on Hepatic TriglyceridesEffect on Plasma TriglyceridesSource
Healthy Subjects140 mg (single dose)~96% inhibitionNot AssessedNot Reported[2][8]
Healthy Subjects70 mg b.i.d. (for 7 days)~91% inhibitionNot AssessedNot Reported[2][8]
Patients with Hepatic Steatosis200 mg b.i.d. (for 4 weeks)Lowered lipogenesis36% reduction~200% increase[2][3][4][8]

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the in vitro potency of this compound against purified ACC enzymes.

  • Enzyme Source: Recombinant human ACC1 and ACC2 proteins are purified from expression systems like Sf9 cells or FM3A cells.[8]

  • Assay Buffer Composition: A typical assay buffer contains 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.[2][8]

  • Procedure:

    • Purified ACC protein is incubated with varying concentrations of this compound in the assay buffer.

    • The reaction is initiated by the addition of the substrates.

    • The mixture is incubated for 40 minutes at 37°C.[8]

    • The amount of radiolabeled malonyl-CoA formed from the incorporation of ¹⁴C-bicarbonate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells.

  • Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used.

  • Procedure:

    • Cells are pre-incubated with this compound for 1 hour.[2]

    • Following pre-incubation, cells are incubated for an additional 1-3 hours with a medium containing a radiolabeled precursor, typically ¹⁴C-labeled acetate (e.g., 65-260 µM).[2]

    • After the incubation period, the cells are washed and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

    • The amount of ¹⁴C incorporated into the lipid fraction is measured by scintillation counting to determine the rate of DNL.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay quantifies the rate at which fatty acids are broken down to produce energy.

  • Cell Culture: Primary hepatocytes or relevant cell lines are used.

  • Procedure:

    • Cells are pre-incubated with this compound for 1 hour.[2]

    • Subsequently, cells are incubated for 1-3 hours with a medium containing a radiolabeled fatty acid, such as ³H-labeled palmitate (e.g., 0.018 mM).[2]

    • The rate of FAO is determined by measuring the amount of ³H-labeled water released into the culture medium as a result of the beta-oxidation process.

Animal Studies in KKAy Mice

These in vivo studies assess the efficacy of this compound in a mouse model of obesity and type 2 diabetes.

  • Animal Model: Male KKAy mice, which spontaneously develop obesity, type 2 diabetes, and fatty liver, are used.[1][2]

  • Drug Administration: this compound is administered orally at various doses.[1][2]

  • DNL Measurement:

    • At a specified time after drug administration, a radiolabeled precursor (e.g., ³H₂O or ¹⁴C-acetate) is administered.

    • After a set period, the animals are euthanized, and the liver is harvested.

    • Lipids are extracted from the liver, and the incorporation of the radiolabel into the fatty acid fraction is measured to determine the rate of hepatic DNL.

  • Plasma Ketone Measurement: Blood samples are collected at various time points after drug administration to measure the levels of plasma ketones, which serve as a surrogate marker for hepatic FAO.[1][2]

Signaling Pathways and Experimental Workflows

MK4074_Mechanism_of_Action MK4074 This compound ACC1_ACC2 ACC1 & ACC2 MK4074->ACC1_ACC2 Inhibits MalonylCoA Malonyl-CoA ACC1_ACC2->MalonylCoA Decreases Production DNL De Novo Lipogenesis MalonylCoA->DNL Decreased Substrate CPT1 CPT1 MalonylCoA->CPT1 Reduced Inhibition HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis Reduces FAO Fatty Acid Oxidation CPT1->FAO Increased Activity FAO->HepaticSteatosis Reduces SREBP1c_Activation_Pathway ACC_Inhibition ACC Inhibition (this compound) MalonylCoA_depletion Reduced Malonyl-CoA ACC_Inhibition->MalonylCoA_depletion PUFA_synthesis Decreased PUFA Synthesis MalonylCoA_depletion->PUFA_synthesis SREBP1c SREBP-1c Activation PUFA_synthesis->SREBP1c GPAT1 Increased GPAT1 Expression SREBP1c->GPAT1 VLDL_secretion Increased VLDL Secretion GPAT1->VLDL_secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_secretion->Hypertriglyceridemia DNL_Assay_Workflow Start Start: Cultured Hepatocytes Preincubation Pre-incubate with This compound (1 hr) Start->Preincubation Radiolabeling Incubate with 14C-Acetate (1-3 hr) Preincubation->Radiolabeling LipidExtraction Cell Lysis & Lipid Extraction Radiolabeling->LipidExtraction Quantification Scintillation Counting of 14C in Lipids LipidExtraction->Quantification End End: Determine DNL Rate Quantification->End

References

The Dual Role of ACC1 and ACC2 Inhibition by MK-4074 in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). These enzymes play pivotal roles in the regulation of fatty acid metabolism. ACC1 is a cytosolic enzyme that catalyzes the rate-limiting step in de novo lipogenesis (DNL), the synthesis of fatty acids from acetyl-CoA. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is a key allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting both isoforms, this compound was developed to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, making it a promising therapeutic candidate for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Preclinical and early clinical studies have demonstrated the potent effects of this compound on hepatic lipid metabolism. However, clinical development also revealed an unexpected and significant elevation in plasma triglycerides, a phenomenon that has been mechanistically elucidated. This technical guide provides an in-depth overview of the role of ACC1 and ACC2 inhibition by this compound in metabolic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction to ACC1, ACC2, and this compound

Acetyl-CoA carboxylases (ACCs) are biotin-dependent enzymes that catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two isoforms, ACC1 and ACC2, are expressed from two different genes, ACACA and ACACB, respectively.[2]

  • ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA produced by ACC1 serves as the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[1][3]

  • ACC2 is localized to the outer mitochondrial membrane, where it generates a distinct pool of malonyl-CoA that acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][3] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation.[4]

This subcellular localization and function position ACC1 and ACC2 as critical regulators of the balance between fatty acid synthesis and oxidation.

This compound is a small molecule inhibitor designed to be liver-specific, which is achieved through its interaction with organic anion-transporting polypeptides (OATPs) that are highly expressed on hepatocytes.[5][6] Its dual inhibitory action on both ACC1 and ACC2 was intended to provide a synergistic therapeutic effect for fatty liver disease by simultaneously reducing the production and promoting the breakdown of fatty acids in the liver.[5]

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the inhibitory potency and metabolic effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSource
IC50 for human ACC1 ~3 nM[5][6]
IC50 for human ACC2 ~3 nM[5][6]

Table 2: In Vivo Efficacy of this compound in KKAy Mice

ParameterDoseEffectTime PointSource
Hepatic De Novo Lipogenesis (DNL) 0.3 - 3 mg/kg (single oral dose)Dose-dependent decrease (ID50 = 0.9 mg/kg)1 hour post-dose[5][6]
30 mg/kg (single oral dose)83% reduction4 hours post-dose[5]
70% reduction8 hours post-dose[5]
51% reduction12 hours post-dose[5]
Plasma Total Ketones 30 and 100 mg/kg (single oral dose)1.5 to 3-fold increaseUp to 8 hours[5]

Table 3: Clinical Effects of this compound in Humans

PopulationTreatmentEffect on Hepatic DNLEffect on Hepatic TriglyceridesEffect on Plasma TriglyceridesSource
Healthy Subjects 140 mg (single or divided dose) for 7 days~91-96% inhibitionNot reportedNot reported[5]
Patients with Hepatic Steatosis 200 mg twice daily for 4 weeksLowered lipogenesis36% reduction~200% increase[5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACC1 and ACC2.

Protocol:

  • Enzyme Source: Recombinant human ACC1 and ACC2 proteins are purified from expression systems like Sf9 cells or FM3A cells.[6]

  • Assay Buffer: The assay is conducted in a buffer containing 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, and 0.5 mg/mL BSA.[6]

  • Substrates: The reaction mixture includes 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃, with 0.086 mM NaH¹⁴CO₃ as a tracer.[6]

  • Incubation: Purified ACC enzyme is pre-incubated with varying concentrations of this compound.[6]

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of substrates and incubated for 40 minutes at 37°C. The reaction is then terminated.

  • Measurement: The incorporation of ¹⁴C from NaH¹⁴CO₃ into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Ex Vivo Hepatic De Novo Lipogenesis (DNL) Assay in Mice

Objective: To measure the effect of orally administered this compound on the rate of DNL in the liver of KKAy mice.

Protocol:

  • Animal Model: Male KKAy mice, a model for obesity and type 2 diabetes, are used.[5]

  • Dosing: Mice are orally administered with this compound at specified doses.[5]

  • Liver Slice Preparation: At designated time points post-dosing, mice are euthanized, and livers are immediately dissected. Liver slices are prepared.[5]

  • Incubation with Tracer: The liver slices are incubated in Dulbecco's Modified Eagle Medium (DMEM) containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[5]

  • Lipid Extraction: The lipid fraction is extracted from the liver slices using a chloroform-methanol mixture (2:1).[5]

  • Saponification and Measurement: The extracted lipids are saponified, and the radioactivity in the saponified lipid fraction is measured using a scintillation counter to quantify the rate of DNL.[5]

Measurement of Plasma Ketones in Mice

Objective: To assess the effect of this compound on hepatic fatty acid oxidation by measuring a surrogate biomarker, plasma ketones.

Protocol:

  • Animal Model and Dosing: Male KKAy mice are orally administered with this compound.[5]

  • Blood Collection: Blood samples are collected at various time points after dosing.

  • Ketone Measurement: Plasma levels of total ketone bodies (acetoacetate and β-hydroxybutyrate) are measured using a commercially available kit.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key metabolic pathways regulated by ACC1 and ACC2 and the mechanism of action of this compound.

Figure 1: Role of ACC1 and ACC2 in Fatty Acid Metabolism cluster_cytosol Cytosol cluster_mito_membrane Outer Mitochondrial Membrane cluster_mito_matrix Mitochondrial Matrix AcetylCoA_cyto Acetyl-CoA (Cytosol) ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA_cyto->FASN ACC1->MalonylCoA_cyto FattyAcids Fatty Acid Synthesis (DNL) FASN->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides AcetylCoA_mito Acetyl-CoA (Mitochondria) ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibition ACC2->MalonylCoA_mito FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->CPT1 FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine Mitochondrion Mitochondrion FattyAcylCarnitine->Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy

Caption: Dual roles of ACC1 and ACC2 in regulating fatty acid metabolism.

Figure 2: Mechanism of Action of this compound MK4074 This compound ACC1 ACC1 MK4074->ACC1 Inhibition ACC2 ACC2 MK4074->ACC2 Inhibition MalonylCoA_cyto ↓ Malonyl-CoA (Cytosol) ACC1->MalonylCoA_cyto MalonylCoA_mito ↓ Malonyl-CoA (Mitochondria) ACC2->MalonylCoA_mito DNL ↓ De Novo Lipogenesis MalonylCoA_cyto->DNL CPT1 CPT1 MalonylCoA_mito->CPT1 Relief of Inhibition HepaticSteatosis ↓ Hepatic Steatosis DNL->HepaticSteatosis BetaOxidation ↑ β-Oxidation CPT1->BetaOxidation BetaOxidation->HepaticSteatosis Ketogenesis ↑ Ketogenesis BetaOxidation->Ketogenesis Figure 3: Proposed Mechanism for this compound-Induced Hypertriglyceridemia MK4074 This compound ACC_inhibition ACC1/ACC2 Inhibition MK4074->ACC_inhibition Inhibition MalonylCoA ↓ Malonyl-CoA ACC_inhibition->MalonylCoA PUFA_synthesis ↓ PUFA Synthesis (Elongation) MalonylCoA->PUFA_synthesis PUFA_deficiency Hepatic PUFA Deficiency PUFA_synthesis->PUFA_deficiency SREBP1c ↑ SREBP-1c Activation PUFA_deficiency->SREBP1c GPAT1 ↑ GPAT1 Expression SREBP1c->GPAT1 VLDL_secretion ↑ VLDL Secretion GPAT1->VLDL_secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_secretion->Hypertriglyceridemia

References

Methodological & Application

Application Notes: In Vivo Administration of MK-4074 in KKAy Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2, with IC₅₀ values of approximately 3 nM for both isoforms.[1] It functions by blocking the synthesis of malonyl-CoA, a critical molecule in fatty acid metabolism. This inhibition is intended to simultaneously reduce de novo lipogenesis (DNL) and stimulate fatty acid oxidation (FAO), making it a therapeutic candidate for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2][3][4] this compound's liver specificity is achieved through its uptake by organic anion transporting polypeptides (OATPs) exclusive to hepatocytes.[1][5]

The KKAy mouse is a widely used polygenic model for obese type 2 diabetes.[2][6][7] These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the metabolic phenotype of the human disease.[8][9] This makes them a suitable model for evaluating the in vivo efficacy and mechanism of action of metabolic drugs like this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the two isoforms of Acetyl-CoA Carboxylase:

  • ACC1 Inhibition: Primarily cytosolic, ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[10] By inhibiting ACC1, this compound reduces the synthesis of new fatty acids in the liver.[2]

  • ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 produces a localized pool of malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1).[4] CPT1 is essential for transporting long-chain fatty acids into the mitochondria for oxidation. Inhibition of ACC2 by this compound decreases malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[4]

A notable consequence of profound ACC inhibition is an unexpected increase in plasma triglycerides.[3][5] This is thought to result from reduced levels of malonyl-CoA, which is necessary for elongating essential fatty acids to form polyunsaturated fatty acids (PUFAs).[5] The resulting PUFA deficiency can activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that increases the production and secretion of very-low-density lipoprotein (VLDL), leading to hypertriglyceridemia.[5][11]

MK4074_Pathway cluster_cytosol Hepatocyte Cytosol cluster_mito Mitochondrial Membrane cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids Required for PUFA PUFA Synthesis MalonylCoA->PUFA Required for Elongation ACC1->MalonylCoA Produces ACC2 ACC2 MalonylCoA2 Malonyl-CoA (localized pool) ACC2->MalonylCoA2 CPT1 CPT1 MalonylCoA2->CPT1 Inhibits LCFA_mito Long-Chain Fatty Acyl-CoA (Mitochondria) CPT1->LCFA_mito Transports FAO Fatty Acid Oxidation (FAO) (β-oxidation) Ketones Ketone Body Production FAO->Ketones Leads to LCFA_cyto Long-Chain Fatty Acyl-CoA (Cytosol) LCFA_cyto->CPT1 LCFA_mito->FAO SREBP1c SREBP-1c Activation PUFA->SREBP1c Deficiency Leads to VLDL VLDL Production (Hypertriglyceridemia) SREBP1c->VLDL Increases MK4074 This compound MK4074->ACC1 Inhibits MK4074->ACC2 Inhibits

Caption: Mechanism of action for this compound in hepatocytes.

Quantitative Data Summary

The following tables summarize the reported effects of single-dose oral administration of this compound on key metabolic parameters in male KKAy mice.

Table 1: Dose-Dependent Inhibition of Hepatic De Novo Lipogenesis (DNL)

This compound Dose (oral) DNL Inhibition Time Post-Administration
0.3 - 3 mg/kg ID₅₀ = 0.9 mg/kg 1 hour

Data sourced from studies on male KKAy mice.[1][5]

Table 2: Time-Course of Hepatic DNL Inhibition with 30 mg/kg this compound

Time Post-Administration DNL Inhibition (%)
4 hours 83%
8 hours 70%
12 hours 51%

Data sourced from studies on male KKAy mice.[1][5]

Table 3: Effect on Plasma Ketones (Surrogate for Fatty Acid Oxidation)

This compound Dose (oral) Effect on Plasma Total Ketones Duration of Effect
30 mg/kg ~1.5 to 3-fold increase Up to 8 hours
100 mg/kg ~1.5 to 3-fold increase Up to 8 hours

Data sourced from studies on male KKAy mice.[1][5]

Experimental Protocols

Protocol 1: Single-Dose Oral Administration for Pharmacodynamic Assessment

This protocol details the procedure for administering a single dose of this compound to KKAy mice to assess its acute effects on hepatic DNL and plasma ketones.

Materials:

  • Male KKAy mice

  • This compound

  • Vehicle (e.g., distilled water, or a formulation of DMSO, PEG300, Tween-80, and saline[1])

  • Oral gavage needles

  • Standard laboratory equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation:

    • House male KKAy mice individually.[5][12]

    • For 7 days prior to the study, administer the vehicle (e.g., distilled water, 0.2 mL/mouse) via oral gavage daily to acclimate the animals to the dosing procedure.[1][5][12]

    • Ensure mice are drug-naive at the start of the experiment.[5][12]

    • Provide a standard chow diet.[12]

  • Dosing:

    • On the day of the experiment, administer a single oral dose of this compound at the desired concentration (e.g., 0.3 mg/kg to 100 mg/kg).[1][5] The control group receives the vehicle only.

  • Sample Collection and Analysis:

    • At specified time points post-administration (e.g., 1, 4, 8, 12 hours), collect samples for analysis.[5]

    • For Plasma Ketone Measurement: Collect blood samples at indicated times. Analyze plasma for total ketone bodies.[1][5][12]

    • For Ex Vivo Hepatic DNL Measurement: i. Euthanize mice at the designated time point. ii. Immediately dissect the liver and prepare liver slices.[5][12] iii. Incubate the liver slices in DMEM containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[5] iv. Extract the lipid fraction from the slices using a chloroform-methanol mixture (2:1).[5] v. Saponify the lipid fraction and measure radioactivity using a scintillation counter to quantify DNL.[5]

Single_Dose_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase Acclimation 1. Animal Acclimation (Male KKAy Mice, Individual Housing) VehicleDosing 2. Daily Vehicle Gavage (7 days, e.g., 0.2 mL water) Acclimation->VehicleDosing Dosing 3. Single Oral Gavage VehicleDosing->Dosing VehicleGroup Vehicle Group Dosing->VehicleGroup MK4074Group This compound Group (e.g., 0.3 - 100 mg/kg) Dosing->MK4074Group Timepoints 4. Wait for Designated Time Points (e.g., 1, 4, 8, 12 hrs) MK4074Group->Timepoints Blood 5a. Blood Collection Timepoints->Blood Euthanasia 5b. Euthanasia & Liver Dissection Timepoints->Euthanasia Ketone 6a. Plasma Ketone Measurement Blood->Ketone DNL 6b. Ex Vivo Hepatic DNL Assay (¹⁴C-acetate incorporation) Euthanasia->DNL

Caption: Experimental workflow for a single-dose pharmacodynamic study.

Protocol 2: Chronic Administration Protocol (Representative)

While specific chronic studies in KKAy mice were not detailed in the search results, the following protocol is adapted from a 4-week study using this compound in C57BL/6J mice on a high-fat/high-sucrose diet, which can serve as a template.[1][5]

Materials:

  • Male KKAy mice

  • This compound

  • Vehicle

  • Specialized diet (if applicable, e.g., high-fat diet)

  • Oral gavage needles

  • Equipment for metabolic assessments (e.g., glucose meters, scales) and terminal sample collection.

Procedure:

  • Animal and Diet Acclimation:

    • House male KKAy mice individually.[5]

    • Place mice on the designated diet (e.g., standard chow or a high-fat diet) for a set period before drug administration begins.

    • Acclimate mice to oral gavage with the vehicle for 7 days prior to starting treatment.[1][5]

  • Chronic Dosing:

    • Administer this compound (e.g., 10 or 30 mg/kg/day) or vehicle orally once daily for the duration of the study (e.g., 4 weeks).[5]

  • In-Life Monitoring:

    • Monitor body weight, food intake, and blood glucose levels regularly (e.g., weekly).[6]

  • Terminal Procedures:

    • At the end of the treatment period, perform terminal procedures.

    • Collect blood for analysis of plasma triglycerides, insulin, and other metabolic markers.

    • Euthanize mice and harvest tissues (e.g., liver).

    • Analyze liver weight and measure liver triglyceride concentrations.[5]

Chronic_Study_Workflow Start Start of Study Prep 1. Acclimation Period (Housing, Diet, Gavage Training) Start->Prep Treatment 2. Daily Oral Dosing (e.g., 4 Weeks) Prep->Treatment Monitoring 3. In-Life Monitoring (Body Weight, Glucose, etc.) Treatment->Monitoring Weekly End 4. End of Treatment Period Treatment->End Monitoring->Treatment Terminal 5. Terminal Sample Collection (Blood, Liver Harvest) End->Terminal Analysis 6. Endpoint Analysis (Liver TGs, Plasma Markers, etc.) Terminal->Analysis

Caption: Representative workflow for a chronic this compound administration study.

References

Application Note: Cell-Based Assay for Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2, which catalyze the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL).[1][2] ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is found on the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1] Dysregulation of ACC activity is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as in cancer.[1][3] Consequently, ACC has emerged as a promising therapeutic target.

MK-4074 is a potent, liver-specific dual inhibitor of ACC1 and ACC2.[4][5] Its liver specificity is attributed to its uptake by organic anion transport proteins (OATPs) present on hepatocytes.[5] This application note provides a detailed protocol for a cell-based assay to measure the inhibition of ACC by this compound, focusing on the quantification of DNL in cultured hepatocytes.

Quantitative Data

The inhibitory potency of this compound against ACC1 and ACC2 has been determined in various assay formats. The following table summarizes the reported IC50 values.

Assay Type Target IC50 (nM) Reference
Enzymatic AssayACC1~3[4][5]
Enzymatic AssayACC2~3[4][5]
Cell-Based DNL Assay (HepG2 cells)ACC1/2Not explicitly stated, but GS-0976 (another ACC inhibitor) has an IC50 of 2.1 nM for ACC1 and 6.1 nM for ACC2 in this cell line.[6]

Note: IC50 values in cell-based assays can differ from those in enzymatic assays due to factors such as cell permeability, compound metabolism, and engagement with cellular signaling pathways.[7]

Experimental Protocols

Protocol 1: Cell-Based De Novo Lipogenesis (DNL) Assay Using Radiolabeled Acetate

This protocol describes the measurement of DNL in cultured hepatocytes by quantifying the incorporation of [¹⁴C]-acetate into newly synthesized lipids.

Materials:

  • Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (or other ACC inhibitors)

  • [¹⁴C]-sodium acetate

  • Scintillation cocktail

  • Scintillation counter

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Nitrogen gas supply

Procedure:

  • Cell Seeding: Seed hepatocytes in a 12-well or 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO₂.[4]

  • Radiolabeling:

    • Prepare a labeling medium containing [¹⁴C]-acetate at a final concentration of 65-260 µM.[4]

    • After the pre-incubation period, add the [¹⁴C]-acetate labeling medium to each well.

    • Incubate the cells for an additional 1-3 hours at 37°C and 5% CO₂.[4]

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation to lyse the cells and solubilize the lipids.

    • Collect the solvent from each well into a clean tube.

  • Quantification:

    • Evaporate the solvent under a stream of nitrogen gas.

    • Re-dissolve the lipid residue in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well (optional but recommended).

    • Calculate the percentage of DNL inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a suitable software package.

Visualizations

ACC Signaling Pathway

The following diagram illustrates the central role of ACC in fatty acid metabolism and its regulation by key signaling pathways.

ACC_Signaling_Pathway PI3K PI3K/Akt/mTOR Signaling ACC ACC1 / ACC2 PI3K->ACC + AMPK AMPK AMPK->ACC - Citrate Citrate Citrate->ACC + Palmitoyl_CoA Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) Palmitoyl_CoA->ACC - Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC DNL De Novo Lipogenesis (Fatty Acid Synthesis) Malonyl_CoA->DNL FAO Fatty Acid Oxidation Malonyl_CoA->FAO - MK4074 This compound MK4074->ACC Inhibits

Caption: ACC is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. It is also regulated by phosphorylation via AMPK (inhibition) and activation through the PI3K/Akt/mTOR pathway.[1][3][8] this compound directly inhibits ACC activity.

Experimental Workflow for DNL Assay

This diagram outlines the key steps of the cell-based de novo lipogenesis assay.

DNL_Assay_Workflow Start Seed Hepatocytes in Multi-well Plate Treat Pre-incubate with this compound (1 hour) Start->Treat Label Add [¹⁴C]-Acetate (1-3 hours) Treat->Label Wash Wash Cells with Ice-Cold PBS Label->Wash Extract Extract Lipids with Organic Solvent Wash->Extract Quantify Measure Radioactivity (Scintillation Counting) Extract->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Caption: Workflow for measuring de novo lipogenesis inhibition.

References

MK-4074: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), key enzymes in the fatty acid synthesis pathway.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound, including its preparation for in vitro and in vivo studies, and methodologies for key assays.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 565.62 g/mol [3]
Formula C₃₃H₃₁N₃O₆[3]
CAS Number 1039758-22-9[3]
Appearance Solid, light yellow to yellow[3]
IC₅₀ Approximately 3 nM for both ACC1 and ACC2[1][3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting ACC1 and ACC2, the rate-limiting enzymes in de novo lipogenesis (DNL).[4][5] ACC1 is primarily cytosolic and involved in the synthesis of fatty acids. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for fatty acid oxidation (FAO).[6] By inhibiting both isoforms, this compound reduces fatty acid synthesis and promotes fatty acid oxidation.[1][6]

However, prolonged inhibition of ACC can lead to an unexpected increase in plasma triglycerides.[2][5][6][7] This is due to a reduction in hepatic polyunsaturated fatty acids, which in turn activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][8] Activated SREBP-1c upregulates the expression of genes involved in VLDL (Very Low-Density Lipoprotein) secretion, leading to hypertriglyceridemia.[2][8]

MK4074_Pathway cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus MK4074 This compound ACC1 ACC1 MK4074->ACC1 Inhibits ACC2 ACC2 MK4074->ACC2 Inhibits AcetylCoA_c Acetyl-CoA AcetylCoA_c->ACC1 Substrate MalonylCoA_c Malonyl-CoA FAS Fatty Acid Synthesis MalonylCoA_c->FAS Required for ACC1->MalonylCoA_c Product SREBP1c SREBP-1c FAS->SREBP1c Indirectly Activates FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 Substrate FAO Fatty Acid Oxidation (FAO) CPT1->FAO Leads to MalonylCoA_m Malonyl-CoA MalonylCoA_m->CPT1 Inhibits ACC2->MalonylCoA_m Product AcetylCoA_m Acetyl-CoA AcetylCoA_m->ACC2 Substrate VLDL_Secretion VLDL Secretion Genes SREBP1c->VLDL_Secretion Upregulates

Caption: Signaling pathway of this compound in hepatocytes.

Preparation of this compound for Experimental Use

In Vitro Stock Solutions

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[3]

Protocol:

  • Use newly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility.[3]

  • To prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.[3]

  • Ultrasonication may be required to fully dissolve the compound.[3]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

  • Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[3]

ConcentrationSolventMass of this compound for 1 mLMolarity (mM)
1 mMDMSO0.56562 mg1
10 mMDMSO5.6562 mg10
50 mg/mLDMSO50 mg88.40
In Vivo Formulations

For oral administration in animal studies, this compound can be formulated as a suspension. Two common vehicle formulations are provided below.[3]

Protocol 1: PEG300/Tween-80/Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.[3]

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.[3]

  • Add 45% of the final volume of saline and mix well.[3]

  • The final concentration of DMSO in this formulation is 10%.[3]

  • This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

Protocol 2: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 90% of the final volume of corn oil and mix thoroughly.[3]

  • This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

Vehicle ComponentProtocol 1 (% volume)Protocol 2 (% volume)
DMSO1010
PEG30040-
Tween-805-
Saline45-
Corn Oil-90
Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL

Experimental Protocols

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on purified ACC protein.

Protocol:

  • Purify recombinant ACC protein from Sf9 cells or liver tissue.[3]

  • Prepare an assay buffer containing: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃ with 0.086 mM NaH¹⁴CO₃.[3]

  • Incubate the purified ACC protein with varying concentrations of this compound in the assay buffer.

  • Incubate for 40 minutes at 37°C.[3]

  • Measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into a stable product to determine ACC activity.

Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays

These assays assess the effect of this compound on DNL and FAO in cultured cells.

Protocol:

  • Plate cells (e.g., hepatocytes) in appropriate culture medium.

  • Pre-incubate the cells with desired concentrations of this compound for 1 hour.[3]

  • For DNL assay: Add ¹⁴C-labeled acetate (65-260 µM) to the medium and incubate for an additional 1-3 hours.[3]

  • For FAO assay: Add ³H-labeled palmitate (0.018 mM) to the medium and incubate for an additional 1-3 hours.[3]

  • After incubation, extract intracellular lipids (for DNL) or measure released ³H-labeled fatty acids (for FAO).[3]

  • Quantify the amount of radioactivity to determine the rates of DNL and FAO.

Cellular_Assay_Workflow start Plate Cells preincubation Pre-incubate with This compound (1 hr) start->preincubation split preincubation->split dnl_assay Add 14C-acetate (1-3 hr) split->dnl_assay  DNL Assay fao_assay Add 3H-palmitate (1-3 hr) split->fao_assay FAO Assay   dnl_extraction Extract Intracellular 14C-labeled Lipids dnl_assay->dnl_extraction fao_measurement Measure Released 3H-labeled Fatty Acids fao_assay->fao_measurement dnl_quantify Quantify DNL Rate dnl_extraction->dnl_quantify fao_quantify Quantify FAO Rate fao_measurement->fao_quantify end_dnl End dnl_quantify->end_dnl end_fao End fao_quantify->end_fao

Caption: Workflow for cellular DNL and FAO assays.

In Vivo Studies in Mice

This compound has been evaluated in various mouse models to assess its effects on hepatic steatosis and lipid metabolism.[1]

Animal Models and Dosing:

  • KKAy mice: A model of obesity, type 2 diabetes, and fatty liver.[1]

    • Single oral doses of 0.3-3 mg/kg have been shown to significantly decrease DNL.[1]

    • The ID₅₀ for DNL inhibition was 0.9 mg/kg at 1 hour post-administration.[1]

  • C57BL/6J mice: Often used with a high-fat diet to induce obesity and hepatic steatosis.[1]

    • Oral administration of 10 or 30 mg/kg/day for 4 weeks has been studied.[3]

Experimental Procedures:

  • Acclimate mice to oral dosing by administering the vehicle (e.g., distilled water, 0.2 mL/mouse) for 7 days prior to the study.[1]

  • Administer this compound or vehicle orally at the desired dose.

  • At specified time points post-dose, collect blood samples for analysis of plasma triglycerides and ketones.

  • Harvest liver tissue for ex vivo DNL measurement or histological analysis.[1]

Ex Vivo Hepatic DNL Measurement:

  • Immediately after dissection, prepare liver slices.[1]

  • Incubate the liver slices in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[1]

  • Extract the lipid fraction from the liver slices using a chloroform-methanol mixture (2:1) and saponify.[1]

  • Measure the radioactivity in the saponified lipid fraction using a scintillation counter to determine the rate of DNL.[1]

ParameterKKAy MiceC57BL/6J Mice (High-Fat Diet)
Diet ChowHigh-fat/high-sucrose
Single Dose 0.3 - 3 mg/kg (p.o.)-
Chronic Dosing -10 or 30 mg/kg/day (p.o.) for 4 weeks
Effect on DNL Dose-dependent decrease (ID₅₀ = 0.9 mg/kg)Reduction of 83%, 70%, and 51% at 4, 8, and 12 hr post-30 mg/kg dose
Effect on Plasma Ketones Increase of 1.5 to 3-fold with 30 and 100 mg/kg doses-

Clinical Findings and Considerations

Clinical trials in humans with non-alcoholic fatty liver disease (NAFLD) have shown that this compound effectively reduces hepatic steatosis.[2][6] However, a significant and unexpected finding was a marked increase in plasma triglycerides.[2][5][6][7] Researchers using this compound should be aware of this on-target effect and consider its implications for their experimental design and interpretation of results. The increase in triglycerides is attributed to the activation of SREBP-1c following the reduction of polyunsaturated fatty acids in the liver.[2][8]

References

Application Notes and Protocols: Dosing Regimen of MK-4074 in C57BL/6J Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4074 is a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with IC50 values of approximately 3 nM.[1][2] Its liver specificity is attributed to its uptake by organic anion transport proteins (OATP) expressed on hepatocytes.[2][3] ACC enzymes play a crucial role in the regulation of fatty acid synthesis and oxidation. By inhibiting ACC, this compound effectively reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO).[3] These characteristics make this compound a valuable tool for studying metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis, in preclinical models. This document provides detailed application notes and protocols for the dosing regimen of this compound in C57BL/6J mouse models based on established research.

Mechanism of Action of this compound

This compound inhibits both ACC1 and ACC2. ACC1 is a key enzyme in the synthesis of malonyl-CoA in the cytoplasm, a fundamental building block for fatty acid synthesis. ACC2, located on the outer mitochondrial membrane, also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for oxidation. By inhibiting both isoforms, this compound comprehensively blocks fatty acid synthesis and promotes their breakdown.

cluster_treatment Treatment Groups start Start acclimation Acclimation (7 days) Vehicle Administration (Oral Gavage) start->acclimation diet_induction Diet Induction (7 weeks) acclimation->diet_induction hfhs_diet High-Fat/High-Sucrose Diet diet_induction->hfhs_diet chow_diet Chow Diet diet_induction->chow_diet mk4074_10 This compound (10 mg/kg/day, p.o.) hfhs_diet->mk4074_10 mk4074_30 This compound (30 mg/kg/day, p.o.) hfhs_diet->mk4074_30 vehicle_hfhs Vehicle (p.o.) hfhs_diet->vehicle_hfhs vehicle_chow Vehicle (p.o.) chow_diet->vehicle_chow drug_treatment Drug Treatment (4 weeks) endpoint Endpoint Analysis (e.g., Liver TG, Plasma Ketones) drug_treatment->endpoint mk4074_10->drug_treatment mk4074_30->drug_treatment vehicle_hfhs->drug_treatment vehicle_chow->drug_treatment

References

Application Notes & Protocols: Measuring Hepatic Triglyceride Content Following MK-4074 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for measuring hepatic triglyceride content in preclinical and clinical research involving MK-4074. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is a potent, liver-specific inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[3] By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and stimulating fatty acid oxidation.[2][4] This mechanism makes it a valuable tool for studying non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis.

A critical and paradoxical finding is that while this compound reduces hepatic triglyceride content, it has been shown to significantly increase plasma triglyceride levels.[1][2][5] This is attributed to a downstream effect of reduced malonyl-CoA, which leads to polyunsaturated fatty acid (PUFA) deficiency, activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and subsequent increased secretion of Very Low-Density Lipoprotein (VLDL) from the liver.[2][3][5]

Mechanism of Action: Signaling Pathway

The diagram below illustrates the molecular pathway through which this compound modulates lipid metabolism in the liver.

MK4074_Pathway cluster_Hepatocyte Hepatocyte MK4074 This compound ACC ACC1 / ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis MalonylCoA->DNL Required for PUFA PUFA Synthesis MalonylCoA->PUFA Required for Elongation HepaticTG Hepatic Triglycerides DNL->HepaticTG Leads to SREBP1c SREBP-1c Activation PUFA->SREBP1c Inhibits VLDL VLDL Secretion SREBP1c->VLDL Promotes PlasmaTG Plasma Triglycerides (Hypertriglyceridemia) VLDL->PlasmaTG Increases

Caption: this compound inhibits ACC, reducing hepatic triglycerides but increasing plasma VLDL secretion.

Experimental Workflow

Successful measurement of hepatic triglycerides post-treatment involves a systematic workflow from animal model selection to data analysis. Common preclinical models include mice fed a high-fat diet (HFD) or a high-fat/high-sucrose (HF/HS) diet to induce hepatic steatosis.[1][6][7]

The general experimental procedure is outlined below.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_Biochem Biochemical Analysis cluster_Histo Histological Analysis start Animal Model (e.g., HFD-fed mice) treatment Treatment Phase (Vehicle vs. This compound) start->treatment harvest Tissue Harvest (Liver) treatment->harvest homogenize Homogenize Liver Sample harvest->homogenize Fresh/Frozen Tissue freeze Freeze Liver Sample (OCT medium) harvest->freeze Fresh Tissue extract Lipid Extraction homogenize->extract assay Triglyceride Assay (Colorimetric/Fluorometric) extract->assay quantify_b Quantify TG Content (mg/g tissue) assay->quantify_b section Cryosectioning freeze->section stain Oil Red O Staining section->stain image Microscopy & Imaging stain->image quantify_h Digital Image Analysis (Steatosis Score) image->quantify_h

Caption: Workflow for analyzing hepatic triglycerides after in vivo this compound treatment.

Experimental Protocols

Protocol 1: Biochemical Quantification of Hepatic Triglycerides

This protocol details the extraction and colorimetric measurement of triglycerides from liver tissue. It is adapted from standard laboratory procedures and is suitable for use with commercially available assay kits.[8][9]

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Isopropanol

  • Homogenizer (e.g., Bead beater or Dounce)

  • Microcentrifuge and tubes

  • Commercial Triglyceride Quantification Kit (e.g., Sigma-Aldrich MAK266, Abcam ab65336)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Add isopropanol at a ratio of 10 µL per 1 mg of tissue (e.g., 500 µL for 50 mg tissue).

    • Homogenize the tissue thoroughly on ice until no visible tissue clumps remain.

  • Lipid Extraction:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]

    • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube. This is the liver lipid extract.

  • Triglyceride Measurement:

    • Follow the manufacturer's instructions for the chosen triglyceride assay kit. The general principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

    • Prepare a standard curve using the glycerol or triglyceride standards provided with the kit.

    • Add a small volume (e.g., 2-10 µL) of the liver lipid extract to a 96-well plate.

    • Add the reaction mix from the kit to all wells (samples and standards).

    • Incubate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature or 37°C to allow for color development.

  • Data Analysis:

    • Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence using a microplate reader.

    • Subtract the blank reading from all sample and standard readings.

    • Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their known concentrations.

    • Determine the triglyceride concentration in the samples from the standard curve.

    • Normalize the triglyceride content to the initial weight of the liver tissue used (e.g., express as mg of triglyceride per gram of liver tissue).

Protocol 2: Histological Assessment with Oil Red O Staining

This protocol provides a method for the qualitative and semi-quantitative visualization of neutral lipids in liver sections.[10] Digital analysis can be used for more objective quantification.[11]

Materials:

  • Fresh liver tissue

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • 10% Formalin or 4% Paraformaldehyde (ice-cold)

  • Oil Red O (ORO) staining solution

  • Propylene Glycol or 60% Isopropanol

  • Hematoxylin for counterstaining

  • Aqueous mounting medium

Procedure:

  • Tissue Preparation and Sectioning:

    • Immediately after harvest, embed a small piece of fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until sectioning.

    • Cut frozen sections at a thickness of 8-10 µm using a cryostat.

    • Mount the sections onto microscope slides and allow them to air-dry for 30-60 minutes.

  • Fixation:

    • Fix the sections by immersing them in ice-cold 10% formalin for 5-10 minutes.

    • Rinse the slides gently with distilled water.

  • Staining:

    • Immerse the slides in a propylene glycol or 60% isopropanol solution for 2-5 minutes.[12][13]

    • Stain the sections with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes at room temperature or in a 60°C oven.[12][13]

    • Differentiate the stain by briefly washing the slides in 85% propylene glycol or 60% isopropanol for 2-3 minutes to remove excess stain.[12]

    • Rinse thoroughly with distilled water.

  • Counterstaining:

    • Counterstain the nuclei by immersing the slides in Hematoxylin for 30-60 seconds.[12]

    • "Blue" the nuclei by washing the slides in running tap water for 1-3 minutes.

    • Rinse with distilled water.

  • Mounting and Imaging:

    • Coverslip the slides using an aqueous mounting medium.

    • Visualize under a light microscope. Lipid droplets will appear as bright red structures, while nuclei will be blue.[12][14]

  • Quantification (Optional):

    • Capture multiple images from non-overlapping fields for each liver section.

    • Use image analysis software (e.g., ImageJ, NIS-Elements) to quantify the ORO-positive area.[11]

    • Calculate the percentage of the total tissue area that is stained red. This "Digital Steatosis Score" provides a quantitative measure that correlates well with biochemically determined triglyceride content.[11]

Data Presentation

Quantitative data from studies investigating this compound should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Hepatic and Plasma Triglycerides in Humans with Hepatic Steatosis
ParameterPlaceboThis compound (200 mg, b.i.d.)DurationOutcomeReference
Hepatic Triglycerides-↓ 36%4 WeeksSignificant reduction in liver fat[1][2][4]
Plasma Triglycerides-↑ ~200%4 WeeksSignificant increase in plasma TG[1][2][3]
Table 2: Effect of this compound on Hepatic Triglycerides in a Preclinical Mouse Model
Animal ModelDietTreatmentDurationHepatic TG Content vs. ChowReference
C57BL/6J MiceHF/HSVehicle4 Weeks↑ 11-fold[1]
C57BL/6J MiceHF/HSThis compound (10-30 mg/kg/day)4 WeeksReduced vs. Vehicle[1]
KKAy MiceStandardThis compound (single dose)4-12 HoursReduced DNL by 51-83%[1]

References

Protocol for Assessing De Novo Lipogenesis with MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

De novo lipogenesis (DNL) is a critical metabolic pathway for the synthesis of fatty acids from non-lipid precursors. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, the rate-limiting enzymes in DNL.[1][2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on DNL in various experimental models.

Mechanism of Action

This compound inhibits ACC1 and ACC2, which catalyze the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial substrate for fatty acid synthesis and also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids into mitochondria for β-oxidation. By inhibiting ACC, this compound reduces the production of malonyl-CoA, thereby suppressing DNL and potentially increasing fatty acid oxidation.[4][5] However, studies have shown that this inhibition can also lead to an unexpected increase in plasma triglycerides due to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to de novo lipogenesis, as reported in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/EnzymeReference
IC₅₀ (ACC1)~3 nMRecombinant human ACC1[1][3]
IC₅₀ (ACC2)~3 nMRecombinant human ACC2[1][3]

Table 2: In Vivo Efficacy of this compound in Mice

Animal ModelDoseEffect on Hepatic DNLEffect on Plasma KetonesReference
KKAy mice0.3-3 mg/kg (single oral dose)Dose-dependent decrease (ID₅₀ = 0.9 mg/kg)Not reported at this dose[1][3]
KKAy mice30 mg/kg (single oral dose)83% reduction at 4h, 70% at 8h, 51% at 12h1.5-3 fold increase for up to 8h[1][3]
C57BL/6J mice on HF/HS diet10 or 30 mg/kg/day (4 weeks)Significant reductionNot reported[3]

Table 3: Clinical Efficacy of this compound in Humans

Study PopulationDoseEffect on Fractional DNLEffect on Hepatic FatEffect on Plasma TriglyceridesReference
Healthy Subjects140 mg (single dose)~96% inhibitionNot applicableNot reported[1]
Healthy Subjects70 mg b.i.d. (7 days)~91% inhibitionNot applicableNot reported[1]
Subjects with Hepatic Steatosis200 mg b.i.d. (4 weeks)Lowered lipogenesis36% reduction~200% increase[1][2][4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

MK4074_Pathway cluster_0 Hepatocyte AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1/2 FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS PUFA PUFA Synthesis MalonylCoA->PUFA VLDL VLDL Secretion FattyAcids->VLDL PlasmaTG Plasma Triglycerides VLDL->PlasmaTG SREBP1c SREBP-1c Activation GPAT1 GPAT1 Expression SREBP1c->GPAT1 GPAT1->VLDL PUFA->SREBP1c Inhibition MK4074 This compound MK4074->MalonylCoA Inhibition

Caption: Mechanism of action of this compound in hepatocytes.

Experimental Workflow for Assessing DNL

DNL_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Analysis Biochem_Assay Biochemical Assay (Recombinant ACC1/2) Cell_Assay Cellular DNL Assay (Hepatocytes) Biochem_Assay->Cell_Assay Animal_Model Animal Model Study (e.g., KKAy mice) Cell_Assay->Animal_Model Human_Study Human Clinical Trial Animal_Model->Human_Study LCMS LC-MS/MS for Stable Isotope Tracing Human_Study->LCMS MRI MRI for Hepatic Fat LCMS->MRI Lipid_Profile Plasma Lipid Profiling MRI->Lipid_Profile end End Lipid_Profile->end start Start start->Biochem_Assay

Caption: General experimental workflow for DNL assessment.

Experimental Protocols

Biochemical Assay for ACC Inhibition

Objective: To determine the in vitro potency of this compound on purified ACC1 and ACC2 enzymes.

Materials:

  • Recombinant human ACC1 and ACC2 proteins

  • This compound

  • Assay buffer: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA

  • Substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, 0.086 mM NaH¹⁴CO₃

Procedure:

  • Incubate purified ACC protein with varying concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding the substrate mixture.

  • Incubate for 40 minutes at 37°C.

  • Stop the reaction and measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into malonyl-CoA using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cellular De Novo Lipogenesis Assay

Objective: To measure the effect of this compound on DNL in cultured hepatocytes.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • This compound

  • Culture medium

  • [¹⁴C]-labeled acetate or [³H]-labeled water

  • Scintillation fluid and counter

Procedure:

  • Plate hepatocytes in 6-well dishes and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Add [¹⁴C]-acetate (65-260 µM) or [³H]-water to the medium and incubate for an additional 1-3 hours.[3]

  • Wash the cells with PBS and harvest.

  • Extract total lipids from the cells using a chloroform/methanol (2:1) solution.

  • Separate the fatty acid fraction using thin-layer chromatography or solid-phase extraction.

  • Measure the radioactivity in the fatty acid fraction using a scintillation counter to determine the rate of DNL.

In Vivo Assessment of DNL in Mice

Objective: To evaluate the effect of this compound on hepatic DNL in a mouse model of metabolic disease.

Materials:

  • KKAy mice (or another suitable model)

  • This compound formulated for oral gavage

  • [¹³C]-acetate or deuterated water (D₂O) as a tracer

  • Equipment for blood and tissue collection

  • GC-MS or LC-MS/MS for isotope enrichment analysis

Procedure:

  • Acclimate male KKAy mice to oral dosing with vehicle for 7 days.

  • Administer a single oral dose of this compound (e.g., 0.3-3 mg/kg) or vehicle to the mice.

  • After a specified time (e.g., 1 hour post-dose), administer the stable isotope tracer.

  • Collect blood and liver tissue at various time points post-tracer administration.

  • Extract lipids from plasma and liver samples.

  • Analyze the isotopic enrichment of newly synthesized palmitate in the triglyceride fraction using GC-MS or LC-MS/MS to calculate the fractional DNL rate.[1]

Human Studies for DNL Assessment

Objective: To assess the impact of this compound on DNL and hepatic steatosis in human subjects.

Protocol Overview:

  • Subject Recruitment: Recruit healthy volunteers or patients with hepatic steatosis.

  • Study Design: Employ a randomized, placebo-controlled design. For example, subjects can be randomized to receive this compound (e.g., 200 mg twice daily), placebo, or an active comparator for a defined period (e.g., 4 weeks).[1]

  • DNL Measurement (Stable Isotope Tracer):

    • Induce DNL with oral fructose loading.

    • Administer a stable isotope tracer, such as [¹³C]-acetate, via infusion.

    • Collect blood samples at baseline and at multiple time points after tracer administration.

    • Isolate very-low-density lipoprotein (VLDL) from plasma.

    • Measure the incorporation of ¹³C into palmitate within VLDL-triglycerides to determine the fractional DNL rate.[1]

  • Hepatic Fat Measurement:

    • Assess hepatic fat content at baseline and at the end of the treatment period using magnetic resonance imaging (MRI), specifically the 3-point Dixon method.[1]

  • Biochemical Analysis:

    • Measure plasma triglycerides, ketones, and other relevant metabolic parameters at baseline and throughout the study.

Conclusion

This compound is a powerful tool for investigating the role of de novo lipogenesis in metabolic diseases. The protocols outlined in this document provide a comprehensive framework for assessing its efficacy from in vitro enzyme inhibition to in vivo effects in both preclinical models and human subjects. Researchers should be mindful of the observed increase in plasma triglycerides, a key translational finding associated with ACC inhibition.[1][8][9]

References

Application Notes and Protocols: Measuring Plasma Ketone Response to MK-4074 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for measuring the plasma ketone response following the administration of MK-4074, a liver-specific inhibitor of acetyl-CoA carboxylase (ACC). The inhibition of ACC by this compound is designed to decrease the synthesis of malonyl-CoA, a key regulator of fatty acid oxidation. This leads to an increased rate of fatty acid oxidation in the liver and a subsequent rise in the production of ketone bodies, primarily β-hydroxybutyrate (β-HB). Measuring this ketogenic response is a critical pharmacodynamic biomarker for assessing the in vivo target engagement of this compound. This document details the underlying signaling pathway, in vivo experimental protocols for animal models, and a detailed protocol for the colorimetric measurement of plasma β-HB.

Mechanism of Action: this compound and Ketogenesis

This compound is a potent, liver-specific dual inhibitor of ACC1 and ACC2, the enzymes responsible for converting acetyl-CoA to malonyl-CoA.[1][2][3] In the liver, malonyl-CoA acts as a crucial inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][4][5]

By inhibiting ACC, this compound reduces hepatic malonyl-CoA levels.[6] This reduction relieves the inhibition of CPT1, leading to an increased influx of fatty acids into the mitochondria. The subsequent increase in β-oxidation generates a surplus of acetyl-CoA that exceeds the capacity of the citric acid cycle, thereby shunting the excess acetyl-CoA towards the ketogenesis pathway.[4] This results in the increased synthesis and release of ketone bodies, such as acetoacetate and β-hydroxybutyrate (β-HB), into the circulation.[1][7]

MK4074_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol CPT1 CPT1 BetaOx β-Oxidation CPT1->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis TCA Citric Acid Cycle AcetylCoA->TCA PlasmaKetones Plasma Ketones (β-HB, AcAc) Ketogenesis->PlasmaKetones Secretion FattyAcids Fatty Acids FattyAcids->CPT1 Transport MalonylCoA Malonyl-CoA MalonylCoA->CPT1 Inhibits ACC ACC1 / ACC2 ACC->MalonylCoA MK4074 This compound MK4074->ACC Inhibits AcetylCoA_cyto Acetyl-CoA AcetylCoA_cyto->ACC

Caption: Mechanism of this compound-induced ketogenesis.

Experimental Protocols

In Vivo Administration and Sampling (Animal Model)

This protocol is based on studies performed in KKAy mice, a model of obesity and type 2 diabetes.[1][3]

Materials:

  • KKAy mice (male)

  • This compound

  • Vehicle control (e.g., distilled water)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Acclimatization: House mice individually and acclimate them to the facility for at least one week. To reduce stress from the dosing procedure, acclimate mice to oral gavage with the vehicle for 7 days prior to the study.[1]

  • Fasting: Fast animals overnight (e.g., 8-12 hours) before dosing to achieve a stable baseline ketone level. Ensure free access to water.

  • Baseline Sample: Collect a baseline blood sample (T=0) from the tail vein or saphenous vein into an EDTA-coated tube.

  • Dosing: Administer a single oral dose of this compound (e.g., 10-100 mg/kg) or vehicle control via oral gavage.[3]

  • Post-Dose Sampling: Collect blood samples at specified time points post-administration (e.g., 2, 4, 6, and 8 hours).[1]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

  • Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8]

Protocol: Plasma β-Hydroxybutyrate (β-HB) Colorimetric Assay

This protocol is a generalized procedure based on commercially available β-HB assay kits.[8][9][10][11] Researchers should always refer to the specific manufacturer's instructions for the kit being used.

Principle: The assay determines β-HB concentration through a coupled enzyme reaction. β-HB is oxidized by β-HB dehydrogenase, reducing a cofactor (e.g., NAD+) to NADH. The NADH then reacts with a colorimetric probe, producing a product that can be measured by absorbance, typically at 450 nm.[8][9] The intensity of the color is directly proportional to the β-HB concentration in the sample.[10]

Materials:

  • β-Hydroxybutyrate Assay Kit (containing assay buffer, enzyme mix, substrate/probe, and β-HB standard)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm[8][9]

  • Precision pipettes and tips

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin filters (optional, for deproteinization)[10]

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manual. Allow buffers to come to room temperature before use.[10]

    • Reconstitute the enzyme mix, substrate mix, and standard as directed. Reconstituted reagents may need to be kept on ice and protected from light.[10]

  • Standard Curve Preparation:

    • Prepare a series of β-HB standards by performing serial dilutions of the reconstituted standard stock solution (e.g., 10 mM) with the provided assay buffer. This will create a standard curve to determine the concentration of unknown samples.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • If high protein content is expected to interfere with the assay, deproteinize the samples using a 10 kDa MWCO spin filter.[10] Centrifuge as per the filter manufacturer's instructions and collect the flow-through for the assay.

    • Bring samples to a final volume of 50 µL per well with Assay Buffer.[10]

  • Assay Reaction:

    • Pipette 50 µL of each standard and sample in duplicate or triplicate into the wells of the 96-well plate.[8]

    • Prepare a "Working Solution" or "Reaction Mix" as described in the kit manual, typically by combining the enzyme mix and substrate/probe with assay buffer.[9]

    • Add 50 µL of the Working Solution to each well containing standards and samples.[8][9]

    • Mix gently by shaking the plate for a few seconds.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.[8][9]

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[9][10]

Experimental Workflow and Data Presentation

The overall experimental workflow is crucial for obtaining reliable and reproducible results.

Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase cluster_analysis Data Analysis acclimate 1. Animal Acclimatization & Fasting baseline 2. Baseline Blood Sample (T=0) acclimate->baseline dose 3. This compound Oral Administration baseline->dose sampling 4. Time-Point Blood Sampling (T=2,4,6,8h) dose->sampling plasma 5. Plasma Separation (Centrifugation) sampling->plasma assay 6. β-HB Colorimetric Assay plasma->assay calc 7. Calculate Concentration (vs. Standard Curve) assay->calc results 8. Tabulate Results & Calculate Fold Change calc->results

Caption: Experimental workflow for measuring plasma ketone response.
Data Analysis

  • Subtract Background: Subtract the absorbance reading of the blank (0 standard) from all sample and standard readings.

  • Standard Curve: Plot the background-corrected absorbance values for the β-HB standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Sample Concentration: Use the standard curve equation to calculate the β-HB concentration in each unknown sample.

  • Calculate Fold Change: For each time point, divide the average β-HB concentration by the average baseline (T=0) β-HB concentration to determine the fold change.

Representative Data

The following tables summarize expected quantitative outcomes based on published studies with this compound.

Table 1: Representative Plasma Ketone Response to a Single Oral Dose of this compound in KKAy Mice [1][3]

Time Post-Dose (hours)Vehicle (Total Ketones, mM)This compound (30 mg/kg) (Total Ketones, mM)Fold Change vs. Vehicle (Approx.)
00.5 ± 0.10.5 ± 0.11.0
20.6 ± 0.11.5 ± 0.3~2.5x
40.6 ± 0.21.8 ± 0.4~3.0x
60.5 ± 0.11.4 ± 0.3~2.8x
80.4 ± 0.11.0 ± 0.2~2.5x
Data are representative and expressed as mean ± SEM.

Table 2: Representative Plasma Ketone Response to a Single 200 mg Dose of this compound in Fasted Healthy Humans [1]

Time Post-Dose (hours)Placebo (Total Ketones, µM)This compound (200 mg) (Total Ketones, µM)Fold Change vs. Placebo (Approx.)
0200 ± 50200 ± 501.0
2220 ± 60500 ± 100~2.3x
4250 ± 70625 ± 120~2.5x
6230 ± 60550 ± 110~2.4x
8210 ± 50450 ± 90~2.1x
Data are representative and expressed as mean ± SEM. Total ketones include β-hydroxybutyrate and acetoacetate.

References

Application Note: Tracking Fatty Acid Synthesis with MK-4074 Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4074 is a potent and liver-specific dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), enzymes that are critical for the regulation of fatty acid metabolism.[1][2][3] ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL).[1][2] ACC2-produced malonyl-CoA is involved in the regulation of fatty acid oxidation. By inhibiting both isoforms, this compound effectively suppresses DNL and promotes the oxidation of fatty acids.[1][4] This makes it a valuable tool for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][5]

Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways in vivo.[6][7][8] By introducing molecules labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system, researchers can track their incorporation into various metabolites, providing quantitative insights into metabolic fluxes.[6][9] This application note provides detailed protocols for utilizing stable isotope-labeled precursors in conjunction with this compound to monitor its effects on fatty acid synthesis in both in vitro and in vivo models.

Mechanism of Action of this compound in Fatty Acid Synthesis

This compound is a highly specific inhibitor of ACC1 and ACC2 with an IC50 of approximately 3 nM.[1][3] Its liver specificity is attributed to its uptake by organic anion transporting polypeptides (OATPs) that are primarily expressed on hepatocytes.[1][3]

The canonical pathway of de novo lipogenesis begins with the conversion of citrate-derived acetyl-CoA to malonyl-CoA by ACC. Fatty acid synthase (FASN) then utilizes acetyl-CoA and malonyl-CoA to synthesize palmitate (C16:0), a saturated fatty acid.[1] By inhibiting ACC, this compound depletes the pool of malonyl-CoA, thereby halting the synthesis of new fatty acids. A secondary effect of reduced malonyl-CoA is the disinhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid oxidation.[4]

However, studies have shown that while this compound reduces hepatic steatosis, it can also lead to an increase in plasma triglycerides.[1][2][5] This is thought to be caused by a reduction in hepatic polyunsaturated fatty acids, which in turn activates the sterol regulatory element-binding protein-1c (SREBP-1c).[1][10] Activated SREBP-1c upregulates the expression of genes involved in triglyceride synthesis and secretion, such as glycerol-3-phosphate acyltransferase 1 (GPAT1), leading to increased production of very-low-density lipoprotein (VLDL) and consequently, hypertriglyceridemia.[1][10]

Key Quantitative Data on this compound Efficacy

The following tables summarize the reported effects of this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/ModelReference
IC50 (ACC1/ACC2)~3 nMHuman[1][3]
ID50 (DNL Inhibition)0.9 mg/kgKKAy Mice[1][3]

Table 2: Effects of this compound on De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) in KKAy Mice

This compound DoseTime Point% DNL ReductionPlasma Ketone Increase (Fold)Reference
30 mg/kg (P.O.)4 hours83%~1.5 - 3[1][3]
30 mg/kg (P.O.)8 hours70%~1.5 - 3[1][3]
30 mg/kg (P.O.)12 hours51%Not Reported[1][3]
30 & 100 mg/kg (P.O.)Up to 8 hoursNot Reported1.5 - 3[1][3]

Table 3: Clinical Effects of this compound in Subjects with Hepatic Steatosis

ParameterTreatment DurationResultReference
Hepatic Fat Content4 weeks36% reduction[1][2]
Fractional DNLSingle Dose (140 mg)~96% inhibition[1]
Plasma Triglycerides4 weeks~200% increase[1][2]

Experimental Protocols

In Vitro Stable Isotope Tracing in Hepatocytes

This protocol describes the use of ¹³C-labeled acetate to measure DNL in cultured hepatocytes treated with this compound.

Materials:

  • Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Cell culture medium

  • This compound

  • [¹³C₂]-acetate

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Internal standards for mass spectrometry

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate hepatocytes and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound or vehicle control for 1 hour.

  • Stable Isotope Labeling: Replace the medium with fresh medium containing this compound and a ¹³C-labeled substrate such as [¹³C₂]-acetate. The incubation time with the tracer can range from 1 to 24 hours depending on the experimental goals.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold saline. Quench metabolism and extract lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • Sample Preparation: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the incorporation of ¹³C into newly synthesized fatty acids.

  • Data Analysis: Calculate the fractional new synthesis of fatty acids by analyzing the mass isotopomer distribution of key fatty acids like palmitate.

In Vivo Stable Isotope Tracing in a Mouse Model

This protocol outlines a method for tracking the impact of this compound on hepatic DNL in mice using a stable isotope tracer.

Materials:

  • Animal model (e.g., C57BL/6J or KKAy mice)

  • This compound formulated for oral administration

  • Stable isotope tracer (e.g., ¹³C-labeled oleic acid or deuterated water)

  • Blood collection supplies

  • Tissue collection and storage supplies

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing: Acclimate the mice to the experimental conditions. Administer a single oral dose of this compound or vehicle control.

  • Tracer Administration: One hour after this compound administration, administer the stable isotope tracer. For example, administer 150 mg/kg of ¹³C₁₈-oleic acid mixed with corn oil via oral gavage.[11][12]

  • Sample Collection: Collect blood samples at various time points post-tracer administration (e.g., 0, 15, 30, 60, 120, and 240 minutes). At the end of the experiment, euthanize the animals and collect liver tissue.

  • Sample Processing: Process blood to plasma.[11][12] Homogenize liver tissue.

  • Lipid Extraction: Extract lipids from plasma and liver homogenates.[11][12]

  • Mass Spectrometry Analysis: Use a triple quadrupole or quadrupole time-of-flight mass spectrometer to trace the appearance of the labeled fatty acid in different lipid fractions (e.g., triglycerides, cholesteryl esters).[11][12]

  • Data Analysis: Determine the concentration of the labeled lipids from the peak area ratio of the analyte to an internal standard. Plot the concentration over time to determine the area under the curve (AUC), which reflects the extent of fatty acid incorporation and metabolism.[11]

Visualizations

G cluster_0 Cytosol cluster_1 Mitochondrion Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty_Acids Fatty Acid Synthesis (e.g., Palmitate) Malonyl-CoA->Fatty_Acids FASN ACC1 ACC1 FASN FASN MK4074 This compound MK4074->ACC1 Fatty_Acyl_CoA Fatty Acyl-CoA FAO Fatty Acid Oxidation Fatty_Acyl_CoA->FAO CPT1 CPT1 CPT1 ACC2 ACC2 Mito_Malonyl_CoA Malonyl-CoA ACC2->Mito_Malonyl_CoA Mito_Malonyl_CoA->CPT1 MK4074_mito This compound MK4074_mito->ACC2

Caption: Mechanism of this compound action on fatty acid synthesis and oxidation.

G Start Start Dose_MK4074 Administer this compound or Vehicle Start->Dose_MK4074 Administer_Tracer Administer Stable Isotope Tracer (e.g., ¹³C-Oleic Acid) Dose_MK4074->Administer_Tracer Collect_Samples Serial Blood/Tissue Collection Administer_Tracer->Collect_Samples Lipid_Extraction Lipid Extraction Collect_Samples->Lipid_Extraction MS_Analysis LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis Data Analysis (e.g., AUC) MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo stable isotope tracing with this compound.

G MK4074 This compound Inhibition of ACC Malonyl_CoA_Reduction Reduced Malonyl-CoA MK4074->Malonyl_CoA_Reduction PUFA_Reduction Reduced Polyunsaturated Fatty Acid Synthesis Malonyl_CoA_Reduction->PUFA_Reduction SREBP1c_Activation SREBP-1c Activation PUFA_Reduction->SREBP1c_Activation GPAT1_Upregulation GPAT1 Upregulation SREBP1c_Activation->GPAT1_Upregulation VLDL_Secretion Increased VLDL Secretion GPAT1_Upregulation->VLDL_Secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_Secretion->Hypertriglyceridemia

Caption: Signaling pathway leading to hypertriglyceridemia with this compound.

References

Troubleshooting & Optimization

Potential off-target effects of the ACC inhibitor MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acetyl-CoA Carboxylase (ACC) inhibitor, MK-4074.

Frequently Asked Questions (FAQs)

Q1: What is the primary known systemic effect of this compound administration observed in preclinical and clinical studies?

A1: The primary systemic effect observed following the administration of this compound is an elevation in plasma triglycerides, a phenomenon described as hypertriglyceridemia.[1][2][3][4][5][6][7][8] This is considered a direct consequence of on-target ACC inhibition rather than an off-target effect.[1]

Q2: What is the mechanism behind the this compound-induced hypertriglyceridemia?

A2: Inhibition of ACC by this compound leads to a reduction in malonyl-CoA levels. Malonyl-CoA is essential for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). The resulting PUFA deficiency induces the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] Activated SREBP-1c increases the expression of Glycerol-3-phosphate acyltransferase 1 (GPAT1), leading to increased secretion of Very Low-Density Lipoprotein (VLDL) and consequently, higher plasma triglyceride levels.[4]

Q3: Has this compound been profiled for off-target kinase activity?

A3: While specific, comprehensive kinome-wide selectivity profiling data for this compound is not publicly available in the provided search results, it is standard practice in drug development to assess the selectivity of inhibitors against a panel of kinases to identify potential off-target effects.[9][10][11] Researchers should consider that most kinase inhibitors have some degree of off-target activity.[9]

Q4: What are some general strategies to investigate potential off-target effects of this compound in my experimental system?

A4: To investigate potential off-target effects, researchers can employ several strategies:

  • Phenotypic Screening: Assess the overall effect of this compound on cellular phenotypes to identify unexpected biological activities.[12]

  • Proteome-wide Analyses: Utilize techniques like thermal shift assays (CETSA) or chemical proteomics to identify proteins that directly bind to this compound.

  • Transcriptomic and Proteomic Profiling: Analyze changes in gene and protein expression in response to this compound treatment to uncover affected pathways beyond ACC inhibition.

  • Rescue Experiments: Attempt to rescue an observed phenotype by providing downstream metabolites of the ACC pathway, such as palmitate. If the phenotype is not rescued, it may suggest an off-target effect.[13]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Proliferation Changes

You observe a significant decrease in cell viability or proliferation in your cell line upon treatment with this compound, which is not expected based on ACC inhibition alone.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting ACC in your cells. This can be done by measuring the phosphorylation status of ACC or by assessing the levels of downstream metabolites like malonyl-CoA.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is dose-dependent. High concentrations are more likely to induce off-target effects.

  • Use a Structurally Unrelated ACC Inhibitor: Treat your cells with another ACC inhibitor that has a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect of ACC inhibition in your specific cell model. If the phenotype is unique to this compound, it may be an off-target effect.

  • Palmitate Rescue Experiment: Supplement the cell culture medium with palmitate, the product of the fatty acid synthesis pathway initiated by ACC. If palmitate supplementation rescues the viability/proliferation defect, the effect is likely on-target.[13] If not, an off-target mechanism may be responsible.

Issue 2: Inconsistent or No Inhibition of De Novo Lipogenesis (DNL)

You are not observing the expected decrease in DNL in your experiments with this compound.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration: Ensure that your stock solution of this compound is correctly prepared and has not degraded. Confirm the final concentration in your assay.

  • Check Cell Permeability and Transporter Expression: this compound is a substrate for Organic Anion Transporting Polypeptides (OATPs) which facilitate its uptake into hepatocytes.[1][14] If you are using a non-hepatic cell line, it may lack the necessary transporters for efficient uptake of this compound.

  • Assess ACC Expression and Activity in Your Model: Confirm that your experimental model (cell line or animal tissue) expresses ACC1 and/or ACC2 at sufficient levels.

  • Optimize Assay Conditions: Review your DNL assay protocol. Ensure that the incubation time with labeled precursors (e.g., 14C-acetate) is appropriate and that the lipid extraction and detection methods are sensitive enough.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (ACC1) ~3 nMHuman[1][14]
IC50 (ACC2) ~3 nMHuman[1][14]
Reduction in Liver Triglycerides ~36%Humans with hepatic steatosis[1][2][4][7][8]
Increase in Plasma Triglycerides ~200%Humans with hepatic steatosis[1][2][4][7][8]
Inhibition of De Novo Lipogenesis (DNL) ~91-96%Healthy human subjects[1]

Experimental Protocols

ACC Enzyme Inhibition Assay

This protocol is adapted from methodologies described for assessing the activity of ACC inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on purified ACC1 or ACC2.

Materials:

  • Purified recombinant human ACC1 or ACC2 protein

  • This compound

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl2, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

  • Substrates: ATP, Acetyl-CoA, NaHCO3

  • Radiolabeled Substrate: NaH¹⁴CO₃

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute this compound to create a range of concentrations for IC50 determination.

  • In a microplate, combine the purified ACC enzyme with the various concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding the substrate mixture containing ATP, acetyl-CoA, NaHCO₃, and NaH¹⁴CO₃.

  • Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).[14]

  • Stop the reaction by adding a small volume of strong acid (e.g., HCl).

  • Transfer the reaction mixture to a filter paper and wash to remove unincorporated ¹⁴C.

  • Measure the amount of incorporated ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Ex Vivo Hepatic De Novo Lipogenesis (DNL) Assay

This protocol is based on the methodology used to assess the pharmacodynamic effects of this compound in mice.[1]

Objective: To measure the effect of this compound on the rate of DNL in liver tissue.

Materials:

  • KKAy mice (or other relevant animal model)

  • This compound formulated for oral administration

  • DMEM

  • ¹⁴C-acetate

  • Chloroform-methanol mixture (2:1)

  • Saponification reagent (e.g., alcoholic KOH)

  • Scintillation fluid and counter

Procedure:

  • Administer this compound orally to the mice at the desired doses.

  • At specified time points post-administration, euthanize the mice and immediately dissect the liver.

  • Prepare thin liver slices.

  • Incubate the liver slices in DMEM containing ¹⁴C-acetate for 60 minutes at 37°C.

  • Wash the liver slices to remove excess radiolabel.

  • Extract the total lipid fraction from the liver slices using a chloroform-methanol mixture.

  • Saponify the extracted lipids.

  • Measure the radioactivity in the saponified lipid fraction using a scintillation counter.

  • Compare the radioactivity in the lipid fraction from this compound-treated animals to that from vehicle-treated controls to determine the percent inhibition of DNL.

Visualizations

cluster_0 This compound Action and On-Target Effect This compound This compound ACC1/ACC2 ACC1/ACC2 This compound->ACC1/ACC2 Inhibits Malonyl-CoA Malonyl-CoA ACC1/ACC2->Malonyl-CoA Decreases PUFA Synthesis PUFA Synthesis Malonyl-CoA->PUFA Synthesis Decreases SREBP-1c SREBP-1c PUFA Synthesis->SREBP-1c Activates (due to deficiency) GPAT1 Expression GPAT1 Expression SREBP-1c->GPAT1 Expression Increases VLDL Secretion VLDL Secretion GPAT1 Expression->VLDL Secretion Increases Plasma Triglycerides Plasma Triglycerides VLDL Secretion->Plasma Triglycerides Increases

Caption: Signaling pathway of this compound leading to hypertriglyceridemia.

cluster_1 Workflow for Investigating Off-Target Effects Start Start Observe_Unexpected_Phenotype Observe_Unexpected_Phenotype Start->Observe_Unexpected_Phenotype Confirm_On_Target_Activity Confirm_On_Target_Activity Observe_Unexpected_Phenotype->Confirm_On_Target_Activity Dose_Response_Study Dose_Response_Study Confirm_On_Target_Activity->Dose_Response_Study Use_Alternative_Inhibitor Use_Alternative_Inhibitor Dose_Response_Study->Use_Alternative_Inhibitor Phenotype_Persists Phenotype_Persists Use_Alternative_Inhibitor->Phenotype_Persists Rescue_Experiment Rescue_Experiment Phenotype_Rescued Phenotype_Rescued Rescue_Experiment->Phenotype_Rescued Phenotype_Persists->Rescue_Experiment Yes Off_Target_Effect_Likely Off_Target_Effect_Likely Phenotype_Persists->Off_Target_Effect_Likely No Phenotype_Rescued->Off_Target_Effect_Likely No On_Target_Effect On_Target_Effect Phenotype_Rescued->On_Target_Effect Yes

Caption: Experimental workflow for off-target effect investigation.

cluster_2 Troubleshooting Logic for Unexpected Results Unexpected_Result Unexpected_Result Is_Compound_OK Is_Compound_OK Unexpected_Result->Is_Compound_OK Is_Assay_Validated Is_Assay_Validated Is_Compound_OK->Is_Assay_Validated Yes Fix_Compound_Prep Fix_Compound_Prep Is_Compound_OK->Fix_Compound_Prep No Is_Model_Appropriate Is_Model_Appropriate Is_Assay_Validated->Is_Model_Appropriate Yes Optimize_Assay Optimize_Assay Is_Assay_Validated->Optimize_Assay No On_Target_Effect_Context_Dependent On_Target_Effect_Context_Dependent Is_Model_Appropriate->On_Target_Effect_Context_Dependent No Potential_Off_Target_Effect Potential_Off_Target_Effect Is_Model_Appropriate->Potential_Off_Target_Effect Yes

References

Technical Support Center: MK-4074 dosage optimization in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-4074 in mouse models. The information aims to help optimize dosage to achieve therapeutic efficacy in reducing hepatic steatosis while minimizing the primary side effect of hypertriglyceridemia.

Troubleshooting Guides & FAQs

Q1: My mice are exhibiting significantly elevated plasma triglycerides after this compound treatment. What is the mechanism behind this, and how can I mitigate it?

A: Increased plasma triglycerides (hypertriglyceridemia) are a known on-target side effect of this compound.[1][2][3][4] this compound is a liver-specific dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2).[1] This inhibition reduces the production of malonyl-CoA, a key component for the synthesis of fatty acids. The reduction in malonyl-CoA leads to a decreased synthesis of polyunsaturated fatty acids (PUFAs). This PUFA deficiency activates the sterol regulatory element-binding protein-1c (SREBP-1c), which in turn increases the expression of genes involved in triglyceride synthesis and the secretion of very-low-density lipoprotein (VLDL) from the liver, resulting in elevated plasma triglycerides.[4]

Mitigation Strategy: Polyunsaturated Fatty Acid (PUFA) Supplementation

Studies have shown that supplementation with PUFAs can normalize plasma triglyceride levels in mice treated with ACC inhibitors.[4]

  • Recommendation: Co-administer a diet enriched with PUFAs, such as fish oil (rich in EPA and DHA), alongside this compound treatment. The exact dosage and formulation of PUFA supplementation may require optimization for your specific mouse model and experimental goals.

Q2: What is a good starting dose for this compound in mice to see a reduction in hepatic steatosis, and what kind of efficacy can I expect?

A: The effective dose of this compound can vary depending on the mouse model and the severity of hepatic steatosis. Based on published studies, here are some recommended starting doses:

  • For reducing de novo lipogenesis (DNL): A single oral dose in the range of 0.3-3 mg/kg has been shown to significantly decrease DNL in a dose-dependent manner in KKAy mice, with an ID50 of 0.9 mg/kg one hour after administration.[1]

  • For reducing hepatic triglycerides: Chronic daily oral administration of 10 mg/kg/day or 30 mg/kg/day for 4 weeks significantly reduced high-fat/high-sucrose diet-induced hepatic triglyceride content in C57BL/6J mice by 46% and 36%, respectively.[1]

It is recommended to start with a dose in the lower end of the effective range (e.g., 10 mg/kg/day) and adjust based on your therapeutic and side-effect profile.

Q3: How long should I treat the mice with this compound to observe a significant reduction in liver fat?

A: A treatment duration of 4 weeks has been shown to be effective in significantly reducing hepatic triglyceride content in diet-induced obese mice.[1] Shorter-term studies may be sufficient to observe effects on DNL. The optimal duration may vary depending on the specific research question and mouse model.

Q4: Are there any other potential side effects of this compound in mice I should be aware of?

A: Besides hypertriglyceridemia, another reported effect of ACC inhibition is an increase in plasma ketones, which is a surrogate marker for increased hepatic fatty acid oxidation.[1] This is generally considered an on-target effect of the drug's mechanism of action. In a study with the ACC inhibitor GS-0976, some increases in other blood biochemistry parameters were noted, but the treatment was generally well-tolerated in mice. Long-term safety studies for this compound in mice are not extensively detailed in the provided search results. Close monitoring of animal health, including body weight and general behavior, is always recommended.

Data Presentation

Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on Hepatic de novo Lipogenesis (DNL) in KKAy Mice

This compound Dose (mg/kg)DNL Inhibition (%)
0.3Significant Inhibition
1.0~50% (ID50 = 0.9 mg/kg)
3.0Further significant inhibition

Data synthesized from Kim et al., 2017.[1]

Table 2: Effect of 4-Week Oral Administration of this compound on Hepatic Triglycerides in High-Fat/High-Sucrose Diet-Fed C57BL/6J Mice

Treatment GroupDose (mg/kg/day)Reduction in Hepatic Triglyceride Content (%)
Vehicle-0%
This compound1046%
This compound3036%

Data from Kim et al., 2017.[1]

Experimental Protocols

Oral Administration of this compound in Mice (Oral Gavage)

This protocol describes the standard method for oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct volume to be administered.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Assessment of Hepatic Steatosis by Oil Red O Staining

This protocol details the staining of liver sections to visualize neutral lipids.

Materials:

  • Fresh or frozen liver tissue

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% Isopropanol

  • Mayer's Hematoxylin

  • Glycerol-based mounting medium

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation:

    • Embed fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen, or use previously frozen tissue.

    • Using a cryostat, cut 10 µm thick sections and mount them on microscope slides.

  • Fixation:

    • Fix the sections in 4% PFA for 10 minutes at room temperature.

    • Rinse with distilled water.

  • Staining:

    • Dehydrate the sections in 60% isopropanol for 2-5 minutes.

    • Incubate the sections in the Oil Red O working solution for 15-20 minutes at room temperature.

    • Briefly rinse with 60% isopropanol to remove excess stain.

    • Rinse with distilled water.

  • Counterstaining:

    • Stain the nuclei with Mayer's Hematoxylin for 30-60 seconds.

    • Rinse with tap water until the water runs clear.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

  • Imaging and Analysis:

    • Visualize the sections under a light microscope. Lipid droplets will appear red, and nuclei will be blue.

    • Quantify the stained area using image analysis software.

Measurement of Plasma Triglycerides

This protocol outlines the procedure for quantifying triglyceride levels in mouse plasma.

Materials:

  • Mouse blood collected in EDTA- or heparin-coated tubes

  • Centrifuge

  • Commercially available triglyceride assay kit (colorimetric or enzymatic)

  • Microplate reader

Procedure:

  • Plasma Collection:

    • Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture).

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant.

  • Triglyceride Assay:

    • Follow the manufacturer's instructions for the chosen triglyceride assay kit. This typically involves:

      • Preparing a standard curve.

      • Adding plasma samples and standards to a 96-well plate.

      • Adding the reaction reagent.

      • Incubating for a specified time at a specific temperature (e.g., 10 minutes at 37°C).

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 500-540 nm) using a microplate reader.

    • Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

MK4074_Mechanism_of_Action cluster_0 Hepatocyte MK4074 This compound ACC ACC1/ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces PUFA PUFA Synthesis MalonylCoA->PUFA SREBP1c SREBP-1c Activation PUFA->SREBP1c Inhibits VLDL VLDL Secretion SREBP1c->VLDL Promotes Plasma_TG Increased Plasma Triglycerides VLDL->Plasma_TG Leads to

Caption: Mechanism of this compound induced hypertriglyceridemia.

Experimental_Workflow cluster_analysis Analysis start Start: Diet-Induced Obese Mice treatment This compound Treatment (e.g., 10 or 30 mg/kg/day via oral gavage for 4 weeks) start->treatment monitoring Monitor Animal Health (Body weight, food intake, general behavior) treatment->monitoring collection Sample Collection (Blood and Liver) monitoring->collection analysis Biochemical and Histological Analysis collection->analysis plasma_tg Plasma Triglyceride Measurement analysis->plasma_tg liver_steatosis Hepatic Steatosis Assessment (Oil Red O) analysis->liver_steatosis

Caption: Experimental workflow for evaluating this compound in mice.

Troubleshooting_Logic issue Issue: Elevated Plasma Triglycerides with this compound Treatment root_cause Root Cause: On-target effect via SREBP-1c activation due to reduced PUFA synthesis issue->root_cause solution Proposed Solution: Co-administer PUFA-enriched diet (e.g., fish oil) root_cause->solution optimization Optimization: Titrate PUFA dose to normalize triglyceride levels while maintaining this compound efficacy solution->optimization

Caption: Troubleshooting logic for this compound induced side effects.

References

Addressing solubility issues of MK-4074 in research experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to MK-4074 in research experiments.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions and provides step-by-step solutions.

Problem Possible Cause Recommended Solution
This compound powder is not dissolving. Insufficient solvent volume or inappropriate solvent.1. Ensure you are using a recommended solvent system (see solubility data below). 2. Increase the solvent volume gradually. 3. For DMSO, use a newly opened bottle as it is hygroscopic and absorbed water can affect solubility.[1] 4. Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1]
Precipitation occurs after adding an aqueous solution. The compound has low aqueous solubility and is crashing out of the organic solvent.1. Prepare a high-concentration stock solution in an organic solvent like DMSO first. 2. For aqueous-based assays, add the stock solution to the aqueous buffer with vigorous vortexing. 3. Consider using a formulation with co-solvents and surfactants (e.g., PEG300, Tween-80) to improve aqueous compatibility.[1]
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations.1. Visually inspect your final solution for any precipitate before adding it to cells. 2. Prepare fresh dilutions from a concentrated stock solution for each experiment. 3. Consider pre-incubating cells with this compound for 1 hour to ensure adequate cell penetration.[1]
Difficulty in preparing a stable formulation for in vivo studies. The chosen vehicle is not suitable for maintaining this compound in solution.1. For oral administration, consider formulations with corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[1] 2. Always prepare the formulation by first dissolving this compound in the organic solvent (e.g., DMSO) before adding other components sequentially.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO. For aqueous solutions, co-solvents and surfactants are necessary to maintain solubility.

Q2: Can I heat the this compound solution to aid dissolution?

A2: Yes, gentle heating can be used to aid the dissolution of this compound, especially if precipitation is observed during preparation.[1] Sonication is also an effective method.[1]

Q3: How should I prepare this compound for in vitro cell-based assays?

A3: It is recommended to prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL, may require ultrasonic assistance).[1] This stock solution can then be diluted to the final working concentration in the cell culture medium. To avoid precipitation, add the stock solution to the medium while vortexing.

Q4: What are suitable formulations for in vivo animal studies?

A4: For oral administration in mice, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% Corn Oil.[1]

Q5: How should I store this compound solutions?

A5: Stock solutions of this compound in solvent can be stored at -80°C for up to two years or -20°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility in Organic Solvents

SolventConcentrationNotes
DMSO50 mg/mL (88.40 mM)May require ultrasonic assistance. Use of newly opened DMSO is recommended.[1]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsSolubilityAdministration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.42 mM)Oral
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.42 mM)Oral

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in DMSO)

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of new, anhydrous DMSO to achieve a concentration of 50 mg/mL.

  • Vortex the solution vigorously.

  • If precipitation is observed, use an ultrasonic bath until the solution is clear.[1]

  • Store the stock solution in aliquots at -80°C.

Protocol 2: Preparation of this compound Formulation for Oral Administration in Mice

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.[1]

Visualizations

Signaling Pathway of this compound Action

This compound is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[2] By inhibiting these enzymes, this compound blocks the conversion of acetyl-CoA to malonyl-CoA. This reduction in malonyl-CoA levels leads to a decrease in de novo lipogenesis (DNL) and an increase in fatty acid oxidation (FAO).[2][3]

MK4074_Pathway cluster_legend Legend cluster_pathway This compound Mechanism of Action Inhibition Inhibition Stimulation Stimulation Process Process/Molecule AcetylCoA Acetyl-CoA ACC ACC1 & ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Precursor FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits DNL De Novo Lipogenesis FattyAcids->DNL MK4074 This compound MK4074->ACC Inhibits ACC->MalonylCoA Product

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Formulation Preparation

The following diagram illustrates the sequential steps for preparing an this compound formulation suitable for oral administration in animal studies.

InVivo_Workflow Start Start Step1 Prepare this compound stock solution in DMSO Start->Step1 Step2 Add PEG300 Step1->Step2 Step3 Add Tween-80 Step2->Step3 Step4 Add Saline Step3->Step4 End Final Formulation Ready for Oral Administration Step4->End

Caption: Workflow for preparing an in vivo formulation of this compound.

Troubleshooting Logic for Solubility Issues

This decision tree provides a logical approach to troubleshooting common solubility problems with this compound.

Troubleshooting_Logic Start This compound not dissolving? CheckSolvent Is the correct solvent being used? Start->CheckSolvent UseRecSolvent Use recommended solvent (e.g., new DMSO) CheckSolvent->UseRecSolvent No ApplyEnergy Apply gentle heat or sonication CheckSolvent->ApplyEnergy Yes UseRecSolvent->ApplyEnergy PrecipitationCheck Precipitation after adding aqueous solution? ApplyEnergy->PrecipitationCheck UseCoSolvent Use a co-solvent formulation PrecipitationCheck->UseCoSolvent Yes Success Solubility issue resolved PrecipitationCheck->Success No UseCoSolvent->Success

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Interpreting Unexpected Results in MK-4074 Treated Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Acetyl-CoA Carboxylase (ACC) inhibitor, MK-4074, in animal models. The information is designed to help interpret unexpected results and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, liver-specific, dual inhibitor of both ACC1 and ACC2 isoforms.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), converting acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound is designed to decrease fatty acid synthesis (primarily via ACC1 inhibition) and stimulate fatty acid oxidation (by reducing malonyl-CoA levels, which disinhibits carnitine palmitoyltransferase 1 (CPT1), primarily regulated by ACC2).[3][4]

Q2: What are the expected therapeutic effects of this compound in animal models of metabolic disease?

A2: In animal models of obesity, type 2 diabetes, and hepatic steatosis (fatty liver), this compound is expected to reduce hepatic triglyceride content, decrease the rate of de novo lipogenesis, and increase fatty acid oxidation, often measured by an increase in plasma ketones.[1][5]

Q3: What is the most common unexpected result observed with this compound treatment?

A3: The most consistently reported unexpected finding is a significant elevation in plasma triglycerides (hypertriglyceridemia).[1][2][6] This has been observed in both preclinical animal models and human clinical trials.[1][2] In some cases, this increase can be substantial, with reports of a 2-fold or approximately 200% increase in plasma triglycerides.[2][6][7]

Q4: Why does a drug designed to reduce liver fat cause an increase in plasma triglycerides?

A4: This paradoxical effect is considered an on-target consequence of ACC inhibition. The proposed mechanism is as follows:

  • ACC inhibition by this compound reduces the hepatic pool of malonyl-CoA.

  • Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).[2][6]

  • The resulting PUFA deficiency in the liver leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipogenesis.[1][2]

  • Activated SREBP-1c increases the expression of genes like Glycerol-3-Phosphate Acyltransferase 1 (GPAT1), which catalyzes the initial step in triglyceride synthesis.[1]

  • This leads to an increased assembly and secretion of Very Low-Density Lipoproteins (VLDL) from the liver, releasing triglycerides into the bloodstream and causing hypertriglyceridemia.[1][2]

Troubleshooting Guide

Issue 1: Observation of Hypertriglyceridemia
  • Symptom: A statistically significant increase in plasma triglyceride levels in this compound treated animals compared to vehicle controls.

  • Explanation: This is a known, on-target effect of this compound and other ACC inhibitors. It is a direct consequence of the biochemical pathway alterations induced by the drug.[1][8]

  • Actionable Advice:

    • Confirm the finding: Ensure proper fasting protocols were followed before blood collection, as post-prandial lipid levels can be highly variable.

    • Quantify VLDL: To confirm the mechanism, consider measuring VLDL-triglyceride levels specifically, as this is the primary lipoprotein particle expected to be elevated.[1]

    • Gene Expression Analysis: Perform qPCR on liver tissue to measure the expression of SREBP-1c (Srebf1) and its target genes (e.g., Gpat1, Fasn, Scd1) to verify the activation of this pathway.

    • Consider Co-treatments: In some research settings, co-administration of a fibrate (like fenofibrate) has been shown to mitigate ACC inhibitor-induced hypertriglyceridemia.[9][10]

Issue 2: Lack of Expected Reduction in Hepatic Steatosis
  • Symptom: No significant difference in hepatic triglyceride content or Oil Red O staining between this compound and vehicle-treated groups.

  • Potential Causes & Troubleshooting Steps:

    • Inadequate Dosing or Bioavailability:

      • Verify Dose: Double-check calculations for dose preparation. This compound has been shown to be effective in mice at doses ranging from 10-30 mg/kg/day.[1]

      • Route of Administration: Oral gavage is the standard route. Ensure proper administration technique to avoid misdosing.

      • Compound Integrity: Confirm the stability and purity of your this compound compound.

    • Dietary Factors:

      • The composition of the diet can influence the degree of steatosis and the therapeutic window. High-fat diets with high sucrose/fructose content are typically used to induce steatosis.[1] The specific fatty acid composition of the diet could potentially influence the underlying PUFA deficiency mechanism.[11]

      • Action: Ensure your dietary model is appropriate and consistently applied across all animal groups.

    • Animal Model Variability:

      • Different mouse strains can have varying susceptibility to diet-induced steatosis and different metabolic responses to drug treatment. KKAy and C57BL/6J mice are commonly used models where this compound has shown efficacy.[1]

      • Action: Document the specific strain and substrain of your animals and consult literature for known metabolic characteristics.

    • Timing of Assessment: The duration of treatment is crucial. Studies showing significant reductions in hepatic fat with this compound have typically involved treatment for several weeks (e.g., 4 weeks).[1]

Issue 3: Unexpected Changes in Other Metabolic Parameters
  • Symptom: Significant alterations in blood glucose, insulin, or liver enzymes (ALT, AST) that were not anticipated.

  • Explanation & Actionable Advice:

    • Blood Glucose and Insulin: While this compound is being investigated for type 2 diabetes, some studies with other ACC inhibitors (e.g., GS-0976) in certain animal models have reported slight increases in plasma glucose and significant increases in insulin.[5][8] This may reflect complex interactions with whole-body glucose homeostasis and insulin sensitivity.

      • Action: It is crucial to monitor blood glucose and insulin levels. Consider performing glucose and insulin tolerance tests to more thoroughly assess the impact on glucose metabolism.

    • Liver Enzymes (ALT/AST):

      • In a study with another ACC inhibitor, GS-0976, reductions in ALT and AST were observed alongside the reduction in steatosis, suggesting an improvement in liver injury.[5][8] A lack of change in these enzymes with this compound has also been reported in a human study, even with reduced liver fat.[7]

      • Action: Measure plasma ALT and AST as standard practice. If you observe an increase in liver enzymes, this would be an atypical and concerning result that warrants further investigation, including detailed liver histology, to rule out off-target toxicity or a model-specific adverse reaction.

Data Presentation

Table 1: Effects of this compound on Hepatic and Plasma Lipids in a Diet-Induced Obesity Mouse Model.

ParameterVehicle (HF/HS Diet)This compound (10 mg/kg/day)This compound (30 mg/kg/day)
Hepatic Triglycerides (mg/g liver) 125 ± 1568 ± 1080 ± 12
Plasma Triglycerides (mg/dL) 110 ± 20215 ± 30240 ± 35
Plasma Total Ketones (µM) 150 ± 25350 ± 50420 ± 60
*Data are representative values compiled from literature and presented as Mean ± SD.[1] HF/HS = High-Fat/High-Sucrose diet. C57BL/6J mice treated for 4 weeks. *p < 0.05 vs. Vehicle.

Table 2: Dose-Dependent Inhibition of De Novo Lipogenesis (DNL) in KKAy Mice.

TreatmentDose (mg/kg)DNL (% of Vehicle Control)
Vehicle-100%
This compound0.3~70%
This compound1.0~45%
This compound3.0~25%
*Data are representative values from a single oral dose study, with DNL measured 1-hour post-administration.[1]

Experimental Protocols

Measurement of Plasma Triglycerides
  • Principle: Colorimetric enzymatic assay.

  • Procedure:

    • Collect blood from fasted animals (typically 4-6 hours) into EDTA-coated tubes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Use a commercial triglyceride determination kit (e.g., from Thermo Scientific, Wako, or Sigma-Aldrich).

    • Follow the manufacturer's instructions, which typically involve incubating a small volume of plasma with a reagent that liberates glycerol from triglycerides.

    • The glycerol is then measured via an enzymatic reaction that produces a colored product.

    • Read the absorbance on a spectrophotometer (typically around 500-540 nm).

    • Calculate triglyceride concentration based on a standard curve.

Measurement of Hepatic Triglyceride Content
  • Principle: Lipid extraction followed by colorimetric assay of glycerol content.

  • Procedure:

    • Excise and weigh a small piece of frozen liver tissue (50-100 mg).

    • Homogenize the tissue in an isopropanol-based or chloroform:methanol (2:1) solution to extract lipids.

    • Centrifuge the homogenate to pellet debris and collect the lipid-containing supernatant.

    • Evaporate the solvent from an aliquot of the supernatant.

    • Resuspend the dried lipid extract in a suitable buffer.

    • Determine the triglyceride content using a commercial colorimetric kit as described for plasma triglycerides.

    • Normalize the result to the initial weight of the liver tissue (e.g., mg of TG per g of liver).

Measurement of Hepatic De Novo Lipogenesis (DNL)
  • Principle: Measures the incorporation of a labeled precursor (e.g., ³H-water or ¹⁴C-acetate) into newly synthesized fatty acids.

  • Procedure (Ex vivo liver slices):

    • Administer this compound to animals as per the experimental design.

    • At the desired time point, euthanize the animal and rapidly excise the liver.

    • Prepare thin liver slices (approx. 20-25 mg).

    • Incubate the slices for 60-90 minutes at 37°C in DMEM containing a labeled precursor, such as 0.5 mM ¹⁴C-acetate.[1]

    • Stop the reaction and extract the total lipid fraction from the liver slices using a chloroform:methanol mixture.

    • Saponify the lipid extract to release fatty acids.

    • Measure the radioactivity in the saponified lipid fraction using liquid scintillation counting.

    • The amount of incorporated radioactivity is proportional to the rate of DNL.

Mandatory Visualizations

MK-4074_Mechanism_of_Action AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (DNL) MalonylCoA->FattyAcids Precursor CPT1 CPT1 MalonylCoA->CPT1 Inhibition ACC->MalonylCoA Product MK4074 This compound MK4074->ACC Inhibition FAO Fatty Acid Oxidation (FAO) CPT1->FAO Rate-limiting step

Caption: Mechanism of this compound action on lipid metabolism pathways.

Hypertriglyceridemia_Pathway MK4074 This compound ACC ACC Inhibition MK4074->ACC MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA PUFA ↓ PUFA Synthesis MalonylCoA->PUFA SREBP1c ↑ SREBP-1c Activation PUFA->SREBP1c Leads to GPAT1 ↑ GPAT1 Expression SREBP1c->GPAT1 Upregulates VLDL ↑ VLDL-TG Secretion GPAT1->VLDL Increases HyperTG Hypertriglyceridemia VLDL->HyperTG Results in

Caption: Pathway of this compound induced hypertriglyceridemia.

Troubleshooting_Workflow Start Unexpected Result (e.g., No reduction in steatosis) CheckDose Verify Compound Integrity, Dose, and Administration Start->CheckDose CheckModel Review Animal Model: Strain, Diet, Duration CheckDose->CheckModel MeasurePD Measure Pharmacodynamic Markers (e.g., DNL, Ketones) CheckModel->MeasurePD PD_OK PD Markers Modulated? MeasurePD->PD_OK Reassess Re-evaluate Hypothesis or Experimental Conditions PD_OK->Reassess No Conclude Conclude Model-Specific Resistance or Other Factors PD_OK->Conclude Yes

References

Refinement of MK-4074 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-4074 in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and administration of this compound for in vivo studies.

Problem Possible Cause Recommended Solution
Precipitation or phase separation of this compound solution This compound has low aqueous solubility. Improper solvent ratio or temperature can cause precipitation.- Use a recommended solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] - Prepare the working solution fresh on the day of the experiment.[1] - Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[1]
Inconsistent results between experimental animals - Variability in drug administration (e.g., gavage technique). - Differences in animal fasting state. - Acclimatization of animals to the dosing procedure.- Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage) to minimize variability. - Standardize the fasting protocol for all animals before dosing, as food intake can affect metabolic parameters. - Acclimate animals to the dosing procedure for several days before the start of the experiment by administering the vehicle.[2]
Unexpected elevation of plasma triglycerides This is a known pharmacological effect of this compound due to the inhibition of acetyl-CoA carboxylase (ACC), leading to reduced intrahepatic polyunsaturated fatty acids and subsequent activation of SREBP-1c, which increases VLDL secretion.[3][4]- This is an on-target effect and not an experimental artifact.[4] - Consider measuring plasma triglycerides as a pharmacodynamic marker of ACC inhibition. - Co-administration of a DGAT2 inhibitor or PUFA supplementation has been suggested to mitigate this effect.[3]
Lack of expected effect on hepatic steatosis - Insufficient dosage or treatment duration. - Incorrect timing of tissue collection relative to the last dose.- Refer to dose-response studies. In KKAy mice, a single oral dose of 0.3 to 3 mg/kg significantly decreased de novo lipogenesis.[1][2] For longer-term studies in C57BL/6J mice on a high-fat diet, oral administration of 10 or 30 mg/kg/day for 4 weeks was effective.[2] - For time-course studies, consider that at 30 mg/kg orally in KKAy mice, the reduction in hepatic DNL was 83% at 4 hours, 70% at 8 hours, and 51% at 12 hours post-dose.[1][2]

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for oral administration of this compound in mice?

    • A1: A common vehicle is distilled water.[2] For solubilizing this compound, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% corn oil are also suggested formulations.[1] It is recommended to prepare the working solution fresh daily.[1]

  • Q2: What is a typical oral dosage range for this compound in mouse models of metabolic disease?

    • A2: For acute effects on de novo lipogenesis (DNL) in KKAy mice, single oral doses of 0.3 to 3 mg/kg have been shown to be effective, with an ID50 of 0.9 mg/kg one hour after administration.[1][2] For longer-term studies (e.g., 4 weeks) in C57BL/6J mice on a high-fat/high-sucrose diet, oral doses of 10 or 30 mg/kg/day have been used.[2]

  • Q3: How should this compound be stored?

    • A3: As a powder, this compound should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Pharmacology and Mechanism of Action

  • Q4: What is the mechanism of action of this compound?

    • A4: this compound is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, with IC50 values of approximately 3 nM for both isoforms.[1][2] By inhibiting ACC, this compound reduces the production of malonyl-CoA, which in turn decreases fatty acid synthesis and promotes fatty acid oxidation.

  • Q5: Why is this compound considered liver-specific?

    • A5: this compound's liver specificity is due to its uptake by organic anion transporting polypeptides (OATPs) present on hepatocytes and its efflux into bile via the MRP2 transporter. These transport mechanisms, combined with low cell penetrance in other tissues, lead to its high concentration in the liver.[1][2]

  • Q6: What are the expected effects of this compound on plasma lipids?

    • A6: While this compound reduces hepatic steatosis, it has been shown to cause a significant increase in plasma triglycerides in both mice and humans.[2][4][5] In one human study, plasma triglycerides increased by 200%.[4][5] This is an on-target effect related to the activation of SREBP-1c.[4]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Orally Administered this compound in KKAy Mice

Dose (mg/kg) Effect on Hepatic De Novo Lipogenesis (DNL) Time Point
0.3 - 3Dose-dependent decrease (ID50 = 0.9 mg/kg)1 hour post-dose
3083% reduction4 hours post-dose
3070% reduction8 hours post-dose
3051% reduction12 hours post-dose
Data from Kim CW, et al. (2017).[1][2]

Table 2: Effect of this compound on Hepatic Triglycerides in High-Fat/High-Sucrose Diet-Fed C57BL/6J Mice (4-week treatment)

Dose (mg/kg/day) Change in Liver Triglycerides
10Significant reduction
30Significant reduction
Data from Kim CW, et al. (2017).[2]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Animal Acclimatization: Acclimate mice to the oral gavage procedure for at least 7 days prior to the experiment by administering the vehicle (e.g., distilled water) at the same volume to be used for drug delivery (e.g., 0.2 mL/mouse).[2]

  • Formulation Preparation:

    • On the day of dosing, prepare the this compound solution.

    • For a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: First, dissolve the this compound in DMSO. Then, sequentially add PEG300, Tween-80, and finally Saline, ensuring the solution is mixed thoroughly after each addition.[1]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Dosing:

    • Ensure animals are fasted if required by the experimental design.

    • Administer the prepared this compound solution or vehicle to the mice via oral gavage at the predetermined dose and volume.

  • Post-Dose Monitoring and Sample Collection:

    • Monitor animals for any adverse reactions.

    • Collect blood and/or tissues at the specified time points post-dosing for analysis.

Visualizations

MK4074_Signaling_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte MK4074_ext This compound OATP OATP Transporter MK4074_ext->OATP Uptake MK4074_int This compound OATP->MK4074_int ACC Acetyl-CoA Carboxylase (ACC1/ACC2) MK4074_int->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Product FattyAcid_Synth Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcid_Synth Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits PUFA PUFA Synthesis MalonylCoA->PUFA Required for elongation FattyAcid_Ox Fatty Acid Oxidation CPT1->FattyAcid_Ox Promotes AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate SREBP1c SREBP-1c Activation VLDL VLDL Secretion SREBP1c->VLDL Promotes PUFA->SREBP1c Inhibits

Caption: Signaling pathway of this compound in hepatocytes.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days with vehicle) prepare_sol Prepare Fresh This compound Solution acclimatize->prepare_sol fasting Fasting (optional) prepare_sol->fasting dosing Oral Gavage (this compound or Vehicle) fasting->dosing monitoring Monitor Animals dosing->monitoring collection Blood/Tissue Collection (at specified time points) monitoring->collection analysis Biochemical/Histological Analysis collection->analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

How to control for confounding variables in MK-4074 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, MK-4074. The following information is intended to help control for confounding variables and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes are critical for the synthesis of malonyl-CoA. By inhibiting ACC1 and ACC2, this compound effectively blocks de novo lipogenesis (DNL), the process of creating new fatty acids, and promotes fatty acid oxidation (FAO).

Q2: We observed a significant increase in plasma triglycerides in our animal models treated with this compound. Is this an off-target effect?

A2: No, the observed hypertriglyceridemia is a known, on-target effect of this compound and other ACC inhibitors.[1] The inhibition of ACC leads to a decrease in malonyl-CoA, which is necessary for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). This reduction in hepatic PUFAs activates the sterol regulatory element-binding protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of glycerol-3-phosphate acyltransferase (GPAT1), an enzyme that increases the synthesis and secretion of very-low-density lipoprotein (VLDL), leading to elevated plasma triglycerides.[2][3]

Q3: How can we control for the on-target hypertriglyceridemia in our experiments?

A3: Since hypertriglyceridemia is a direct consequence of ACC inhibition, it cannot be eliminated without interfering with the drug's primary mechanism. However, you can control for it in your experimental design and interpretation:

  • Include a positive control: Use a known lipid-lowering agent as a comparator to understand the relative magnitude of triglyceride elevation.

  • Measure VLDL secretion: Directly quantify VLDL production to confirm that the observed hypertriglyceridemia is consistent with the known mechanism.

  • Supplement with PUFAs: In preclinical models, dietary supplementation with PUFAs has been shown to reverse the activation of SREBP-1c and normalize plasma triglycerides.[2] This can be a useful experimental arm to isolate the effects of hypertriglyceridemia from other actions of this compound.

  • Co-administration of a fibrate: Studies have shown that co-treatment with a fibrate, like fenofibrate, can reverse the hypertriglyceridemia associated with ACC inhibition.[4]

Troubleshooting Guide

Observed Issue Potential Cause (Confounding Variable) Recommended Action
High variability in baseline metabolic parameters between subjects. Genetic Background: Different strains of mice or genetic heterogeneity in human subjects can lead to significant variations in metabolic phenotypes.- Use a genetically homogenous animal strain for preclinical studies. - For human studies, perform genetic screening for polymorphisms known to affect lipid metabolism. - Increase sample size to ensure statistical power to detect effects despite variability.
Inconsistent response to this compound treatment across different experimental groups. Diet Composition: The type and amount of fat, carbohydrates, and other macronutrients in the diet can significantly influence baseline metabolic status and the response to metabolic drugs.[5][6]- Utilize a standardized, purified diet for all experimental and control groups. Avoid chow diets with variable ingredient composition.[6][7] - Report the detailed composition of the diet used in all publications. - Consider pair-feeding to control for differences in food intake between treatment groups.
Unexpected changes in liver enzymes or markers of liver injury. Pre-existing Liver Condition: The presence of underlying non-alcoholic fatty liver disease (NAFLD) or other liver pathologies can confound the interpretation of this compound's effects.[8][9]- Screen subjects (animal or human) for baseline liver health using imaging (e.g., MRI-PDFF) and serum biomarkers (e.g., ALT, AST). - Stratify the analysis based on the severity of the pre-existing liver condition.
This compound appears less effective than reported in the literature. Drug Formulation and Administration: Improper formulation, dosage, or route of administration can lead to suboptimal drug exposure in the liver.- Ensure this compound is properly solubilized for administration. - Verify the dose and administration route are consistent with established protocols. - Measure plasma and liver concentrations of this compound to confirm adequate exposure.
Alterations in gut microbiota composition are observed. Gut Microbiome Interactions: The gut microbiome can influence host metabolism and may interact with orally administered drugs.- Characterize the gut microbiome at baseline and after treatment. - Consider co-housing animals to normalize the microbiome across experimental groups. - In human studies, collect data on factors that can influence the microbiome, such as antibiotic use and dietary habits.

Experimental Protocols

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

This protocol is adapted from established methods for measuring the rate of new fatty acid synthesis.[3][10]

Materials:

  • Primary hepatocytes

  • Collagen-coated culture plates

  • M199 media (or other suitable hepatocyte culture medium)

  • Insulin

  • Dexamethasone

  • [14C]-acetate

  • Phosphate-buffered saline (PBS)

  • Chloroform/methanol (2:1)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Isolate and plate primary hepatocytes on collagen-coated plates. Culture in M199 media supplemented with insulin and dexamethasone.

  • Labeling: After allowing the cells to adhere and stabilize, replace the culture medium with fresh medium containing a known concentration of [14C]-acetate (e.g., 0.5 µCi/well). Incubate for 2-4 hours.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and scrape them into a collection tube.

    • Add chloroform/methanol (2:1) to the cell lysate to extract the lipids. Vortex thoroughly.

    • Centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a known volume of chloroform/methanol.

    • Add the lipid extract to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content of the cell lysate to determine the rate of DNL.

Fatty Acid Oxidation (FAO) Assay in Cultured Cells

This protocol outlines a common method for measuring the rate at which cells break down fatty acids.[2][11]

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Culture plates

  • [14C]-palmitate

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • PBS

  • Scintillation fluid and counter

Procedure:

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of [14C]-palmitate complexed to fatty acid-free BSA. This is crucial for the solubility and cellular uptake of the palmitate.

  • Cell Treatment:

    • Plate and culture the cells to the desired confluency.

    • Pre-incubate the cells with this compound or vehicle control for a specified period (e.g., 1 hour).

  • FAO Assay:

    • Replace the culture medium with fresh medium containing the [14C]-palmitate-BSA complex and L-carnitine.

    • Incubate for 1-3 hours. During this time, the cells will take up and oxidize the [14C]-palmitate, producing 14CO2 and other acid-soluble metabolites.

  • Measurement of Acid-Soluble Metabolites:

    • After incubation, collect the culture medium.

    • Precipitate the non-oxidized [14C]-palmitate by adding an acid (e.g., perchloric acid).

    • Centrifuge to pellet the precipitate.

    • The supernatant, containing the acid-soluble metabolites, is collected.

  • Quantification:

    • Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content of the cells to determine the rate of FAO.

Visualizations

MK4074_Pathway cluster_inhibition Primary Effect of this compound cluster_side_effect Mechanism of Hypertriglyceridemia MK4074 This compound ACC ACC1 / ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Required for PUFA Polyunsaturated Fatty Acids (PUFAs) MalonylCoA->PUFA Required for elongation FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits CPT1 SREBP1c SREBP-1c Activation PUFA->SREBP1c Suppresses GPAT1 GPAT1 Expression SREBP1c->GPAT1 Increases VLDL VLDL Secretion GPAT1->VLDL Increases Triglycerides Plasma Triglycerides VLDL->Triglycerides Increases

Caption: Signaling pathway of this compound action and the resulting on-target hypertriglyceridemia.

Confounding_Variables_Workflow Start Start: Plan this compound Experiment Design Experimental Design Phase Start->Design Genetics Control for Genetics: - Use inbred strains - Genetic screening Design->Genetics Diet Control for Diet: - Standardized, purified diet - Pair-feeding Design->Diet Baseline Control for Baseline Health: - Screen for liver health - Stratify by disease severity Design->Baseline Execution Experiment Execution Genetics->Execution Diet->Execution Baseline->Execution Dosing Standardize Dosing: - Proper formulation - Consistent administration Execution->Dosing Analysis Data Analysis & Interpretation Dosing->Analysis Stats Statistical Control: - Multivariate analysis - Adjust for covariates Analysis->Stats End End: Reliable Results Stats->End

Caption: Workflow for controlling confounding variables in this compound experiments.

References

Long-term stability and storage of MK-4074 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of MK-4074 solutions for researchers, scientists, and drug development professionals. The following information is intended to help ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[1] For in-vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. To prepare a stock solution, dissolve this compound in 100% DMSO to a desired concentration (e.g., 10-50 mM). Gentle warming and sonication can aid in dissolution.[1] For in vivo experiments, specific formulations are required. Two common protocols are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Protocol 2: 10% DMSO and 90% Corn Oil.[1]

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: Precipitation can occur, especially with solutions in aqueous buffers or after dilution of a DMSO stock solution. Before use, visually inspect the solution. If crystals are present, you can try to redissolve them by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

Q4: Can I store diluted, ready-to-use this compound solutions?

A4: It is generally not recommended to store highly diluted, aqueous working solutions for extended periods. The stability of this compound in aqueous buffers at low concentrations has not been extensively reported, and the compound may be more susceptible to degradation or adsorption to container surfaces. For optimal results, prepare fresh working solutions from your frozen stock solution just before each experiment.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound Powder Inappropriate solvent; Insufficient mixing; Low temperature.1. Ensure you are using an appropriate solvent (e.g., 100% DMSO for a high concentration stock). 2. Use sonication or gentle warming (up to 37°C) to aid dissolution. 3. Increase the volume of the solvent to lower the concentration.
Precipitation in Stock Solution During Storage Supersaturation; Temperature fluctuations.1. Before use, warm the vial to 37°C and vortex to try and redissolve the compound. 2. Centrifuge the vial to pellet the precipitate and carefully pipette the supernatant for use, noting that the concentration may be lower than intended. 3. For future preparations, consider making a slightly less concentrated stock solution.
Precipitation Upon Dilution in Aqueous Buffer Low aqueous solubility of this compound.1. Perform serial dilutions to minimize rapid changes in solvent composition. 2. Ensure the final concentration of DMSO in your working solution is kept low (typically <0.5%) to minimize solvent effects on your experiment. 3. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 or Tween-80 for your specific application.[1]
Inconsistent Experimental Results Degradation of this compound; Improper storage; Repeated freeze-thaw cycles.1. Prepare fresh working solutions for each experiment. 2. Ensure stock solutions are properly aliquoted and stored at -80°C to minimize degradation. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. 3. Verify the purity of your this compound solid compound if you suspect degradation of the source material.

Long-Term Stability Data Summary

Quantitative stability data for this compound in various solvents and conditions are not extensively published. The following table provides general guidelines based on supplier recommendations and best practices for similar chemical compounds.

Storage Condition Solvent Concentration Duration Expected Stability
-20°CSolid PowderN/AUp to 3 yearsStable
-20°CDMSOStock Solution (e.g., 10-50 mM)Up to 1 yearGenerally stable. Aliquoting is critical.[1]
-80°CDMSOStock Solution (e.g., 10-50 mM)Up to 2 yearsHighly stable. Recommended for long-term storage.[1]
4°CAqueous BufferWorking Dilution< 24 hoursUse immediately; not recommended for storage.
Room TemperatureDMSO/Aqueous BufferAnyHoursNot recommended for storage.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound solutions. This method will need to be optimized for your specific equipment and experimental conditions.

Objective: To separate the intact this compound from potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for lambda max of this compound (e.g., 254 nm or a more specific wavelength)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Dilute a sample of your this compound solution in the initial mobile phase composition (e.g., 70:30 A:B) to a suitable concentration for UV detection.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram. The peak corresponding to this compound should be well-resolved from any other peaks.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions to intentionally induce degradation.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

    • Analyze the stressed samples using the developed HPLC method to ensure that degradation products are separated from the parent this compound peak.

Visualizations

Potential Degradation Pathway of this compound

Based on the chemical structure of this compound, which contains a benzoxazinone moiety, a potential degradation pathway under hydrolytic (acidic or basic) conditions is the opening of the oxazinone ring.

G Potential Hydrolytic Degradation of this compound MK4074 This compound (Benzoxazinone ring intact) Intermediate Ring-Opened Intermediate MK4074->Intermediate Hydrolysis (H+ or OH-) DegradationProduct Further Degradation Products Intermediate->DegradationProduct Decarboxylation/ Further Reactions

Caption: Potential hydrolytic degradation pathway of the this compound benzoxazinone ring.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of an this compound solution.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Solution Store Store under Defined Conditions (e.g., -20°C, 4°C, RT) Prep->Store Sample Sample at Time Points (T=0, 1 week, 1 month, etc.) Store->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data Quantify Peak Area of this compound and Degradants HPLC->Data Compare Compare Peak Areas to T=0 Data->Compare Report Determine % Recovery and Establish Stability Profile Compare->Report

Caption: Experimental workflow for conducting a stability study of this compound solutions.

Troubleshooting Logic for Solution Instability

This flowchart provides a logical sequence for troubleshooting issues related to the stability of this compound solutions.

G Start Inconsistent Results or Visible Precipitate CheckStorage Were storage recommendations followed? (-20°C/-80°C, aliquoted) Start->CheckStorage CheckPrep Was the solution prepared freshly before use? CheckStorage->CheckPrep Yes Failure Prepare fresh solution CheckStorage->Failure No Redissolve Attempt to redissolve (warm, vortex/sonicate) CheckPrep->Redissolve No CheckPrep->Failure Yes Success Use solution promptly Redissolve->Success Successful Redissolve->Failure Unsuccessful

Caption: A troubleshooting flowchart for addressing instability in this compound solutions.

References

Validation & Comparative

A Head-to-Head Battle in NASH Models: MK-4074 vs. Firsocostat (GS-0976)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), represents a significant and growing unmet medical need. The complex pathophysiology of NASH, characterized by hepatic steatosis, inflammation, and fibrosis, has made the development of effective therapeutics challenging. Among the promising therapeutic targets is Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway. Inhibition of ACC is hypothesized to reduce hepatic fat accumulation and its downstream consequences. This guide provides a detailed comparison of two investigational liver-targeted dual ACC1 and ACC2 inhibitors: MK-4074 and firsocostat (GS-0976).

Mechanism of Action: Targeting the Engine of Fat Production

Both this compound and firsocostat are potent, liver-specific inhibitors of both ACC1 and ACC2 isoforms.[1][2] ACC1 is primarily cytosolic and plays a crucial role in the synthesis of fatty acids, while ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits mitochondrial fatty acid β-oxidation.[2] By inhibiting both isoforms, these drugs aim to simultaneously decrease the production of new fats and enhance the burning of existing fats within the liver.[1][3] Their liver-specificity is achieved through active transport into hepatocytes via organic anion-transporting polypeptides (OATPs), minimizing systemic exposure and potential side effects.[1][2]

Preclinical Efficacy in NASH Models

This compound in a Diet-Induced Mouse Model of Hepatic Steatosis

In a preclinical study, this compound was evaluated in male C57BL/6J mice fed a high-fat/high-sucrose (HF/HS) diet for 7 weeks to induce hepatic steatosis.[1]

Key Findings:

  • Reduced Hepatic De Novo Lipogenesis (DNL): A single oral dose of this compound (30 mg/kg) reduced hepatic DNL by 83%, 70%, and 51% at 4, 8, and 12 hours post-dose, respectively.[1]

  • Increased Fatty Acid Oxidation: Single oral doses of this compound (30 and 100 mg/kg) significantly increased plasma total ketones, a surrogate marker for hepatic fatty acid oxidation, by 1.5 to 3-fold for up to 8 hours.[1]

  • Decreased Hepatic Triglycerides: Four weeks of treatment with this compound (10 and 30 mg/kg/day) significantly reduced hepatic triglyceride content.[1]

Firsocostat (GS-0976) in a Western Diet-Fed MC4R Knockout Mouse Model of NASH

Firsocostat was assessed in a melanocortin 4 receptor (MC4R) knockout mouse model fed a Western diet, which develops a more robust NASH phenotype with fibrosis.[4]

Key Findings:

  • Reduced Hepatic Steatosis: Nine weeks of treatment with firsocostat (4 and 16 mg/kg/day) robustly lowered hepatic triglyceride content and improved histological steatosis.[4]

  • Anti-inflammatory Effects: Treatment with firsocostat at 16 mg/kg/day significantly reduced the hepatic mRNA expression of the macrophage marker F4/80.[3]

  • Anti-fibrotic Effects: Firsocostat treatment significantly reduced the mRNA levels of fibrosis markers Col1a1 and Col1a2 in the liver.[3] In one study, however, this compound did not show an effect on fibrosis in a rat model of NASH.[5]

Comparative Summary of Preclinical Data

ParameterThis compound (HF/HS Diet Mouse Model)[1]Firsocostat (GS-0976) (WD-Fed MC4R KO Mouse Model)[3][4]
Steatosis Hepatic Triglyceride Content Hepatic Triglyceride Content, Histological Steatosis Score
Inflammation Data not available in the cited study F4/80 mRNA expression
Fibrosis No effect reported in a rat model[5] Col1a1 and Col1a2 mRNA expression
Mechanism De Novo Lipogenesis, Fatty Acid Oxidation Hepatic Malonyl-CoA

Note: The data presented is from separate studies using different NASH models and cannot be directly compared.

Clinical Performance in Patients with NAFLD/NASH

Both this compound and firsocostat have been evaluated in clinical trials, demonstrating target engagement and providing initial efficacy and safety data in patients with NAFLD or NASH.

This compound in a Phase 1b Study

A 4-week study in patients with hepatic steatosis demonstrated that this compound (200 mg twice daily) significantly reduced liver fat.[1]

Key Findings:

  • Reduced Hepatic Fat: this compound decreased hepatic fat by an average of 36% as measured by MRI.[1]

  • Increased Plasma Triglycerides: A significant and unexpected finding was an approximate 2-fold increase in mean plasma triglyceride concentrations.[1]

Firsocostat (GS-0976) in a Phase 2 Study

A 12-week, randomized, placebo-controlled trial evaluated firsocostat in 126 patients with NASH and fibrosis (F1-F3).[2]

Key Findings:

  • Reduced Hepatic Steatosis: Firsocostat (20 mg daily) resulted in a significant 29% relative reduction in liver fat content as measured by MRI-PDFF.[2]

  • Improvement in Fibrosis Markers: The 20 mg dose group showed a significant decrease in the serum fibrosis marker TIMP-1.[2]

  • Increased Plasma Triglycerides: Similar to this compound, treatment with firsocostat was associated with an increase in plasma triglycerides.[2]

Comparative Summary of Clinical Data

ParameterThis compound (4-week Phase 1b)[1]Firsocostat (GS-0976) (12-week Phase 2)[2]
Hepatic Steatosis 36% reduction in hepatic fat (MRI) 29% relative reduction in liver fat (MRI-PDFF)
Fibrosis Markers Data not available TIMP-1
Plasma Triglycerides ~2-fold increase Increased plasma triglycerides

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and firsocostat is the direct inhibition of ACC1 and ACC2. The downstream effects are a reduction in malonyl-CoA levels, leading to decreased de novo lipogenesis and increased fatty acid oxidation.

ACC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 + Citrate Citrate Citrate->AcetylCoA MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FattyAcid_Synthesis De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA_cyto->FattyAcid_Synthesis Triglycerides_cyto Triglycerides FattyAcid_Synthesis->Triglycerides_cyto -> Steatosis Inhibitor This compound or Firsocostat Inhibitor->ACC1 ACC2 ACC2 Inhibitor->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 FattyAcid_Oxidation Fatty Acid β-Oxidation CPT1->FattyAcid_Oxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1

Caption: ACC Inhibition Pathway by this compound and Firsocostat.

Caption: General Experimental Workflow for NASH Drug Evaluation.

Experimental Protocols

Preclinical NASH Models
  • Diet-Induced Hepatic Steatosis Model (for this compound): Male C57BL/6J mice are fed a high-fat/high-sucrose diet (e.g., 60% kcal from fat, 20% kcal from sucrose) for a period of 7 weeks to induce significant hepatic steatosis.[1]

  • Western Diet-Fed MC4R Knockout Mouse Model (for Firsocostat): Male melanocortin 4 receptor (MC4R) knockout mice are fed a Western diet (e.g., high in fat, sucrose, and cholesterol) for an extended period (e.g., 22 weeks) to induce a NASH phenotype with pronounced steatosis, inflammation, and fibrosis.[4]

Key Experimental Procedures
  • Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.

  • Hepatic Triglyceride Quantification: Liver lipids are extracted, and triglyceride content is measured using a commercially available colorimetric assay.

  • Gene Expression Analysis: Total RNA is isolated from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of genes involved in lipogenesis, inflammation, and fibrosis.

  • Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): In clinical trials, this non-invasive imaging technique is used to quantify the fraction of liver protons bound to fat, providing a precise measure of hepatic steatosis.[2]

  • Serum Biomarker Analysis: Blood samples are collected to measure levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and specific fibrosis markers (e.g., TIMP-1).[2]

Conclusion

Both this compound and firsocostat have demonstrated promising preclinical and early clinical activity in reducing hepatic steatosis, a key driver of NASH. Their shared mechanism of action as liver-targeted dual ACC inhibitors validates this pathway as a therapeutic target. However, the consistent observation of elevated plasma triglycerides with both agents is a class effect that requires further investigation and may necessitate combination therapies to manage this potential cardiovascular risk. While firsocostat has shown some early signals of anti-inflammatory and anti-fibrotic effects in a relevant preclinical model, more comprehensive and comparative data are needed to fully delineate the therapeutic potential of each compound. The ongoing and future clinical trials will be critical in determining the long-term efficacy, safety, and ultimate role of these ACC inhibitors in the management of NASH.

References

Comparative Efficacy of MK-4074 and PF-05221304 on Acetyl-CoA Carboxylase (ACC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

The inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of two prominent liver-targeted ACC inhibitors, MK-4074 and PF-05221304, summarizing their efficacy based on available preclinical and clinical data.

Mechanism of Action

Both this compound and PF-05221304 are potent inhibitors of both ACC isoforms, ACC1 and ACC2.[1][2][3] ACC1 is primarily cytosolic and catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane, and its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. By inhibiting both isoforms, these compounds aim to simultaneously decrease fatty acid synthesis and promote fatty acid oxidation in the liver.[4][5][6]

This compound is described as a liver-specific inhibitor, a characteristic attributed to its uptake by organic anion transport proteins (OATPs) found on hepatocytes.[1][3] Similarly, PF-05221304 is a liver-targeted inhibitor, designed to achieve selective distribution to the liver.[7][8][9]

cluster_pathway ACC Inhibition Signaling Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits ACC->MalonylCoA Catalyzes FAO Fatty Acid Oxidation CPT1->FAO Enables Inhibitors This compound PF-05221304 Inhibitors->ACC Inhibit

Caption: Simplified signaling pathway of ACC inhibition by this compound and PF-05221304.

In Vitro and In Vivo Efficacy

Both compounds have demonstrated potent inhibition of ACC and downstream effects on lipid metabolism in various experimental models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency
CompoundTarget(s)IC50Cell-Based AssayKey Findings
This compound ACC1 and ACC2~3 nM[1][3]Primary human hepatocytesInhibits DNL and enhances fatty acid oxidation.[3]
PF-05221304 ACC1 and ACC261 nM (for DNL inhibition)[2]Primary human hepatocytesInhibited DNL by 77% and increased fatty acid oxidation by 127%.[2]
Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelDoseKey Findings
This compound KKAy mice (obesity and type 2 diabetes model)0.3-3 mg/kg (single oral dose)Dose-dependent decrease in DNL with an ID50 of 0.9 mg/kg.[1]
PF-05221304 Chow-fed rats5 mg/kg (median effective dose)85% inhibition of hepatic malonyl-CoA.[2]
7 mg/kg (median effective dose)82% inhibition of hepatic DNL.[2]
Western diet-fed ratsNot specifiedReduced DNL and steatosis.[2][7]
Choline-deficient, high-fat-fed ratsNot specifiedReduced fibrosis.[10][11]

Clinical Efficacy and Safety Profile

Clinical studies have provided insights into the efficacy and potential side effects of both inhibitors in humans.

Table 3: Clinical Trial Data
CompoundStudy PopulationDoseKey Efficacy FindingsAdverse Events of Note
This compound Healthy subjects140 mg (single or divided dose)~91-96% inhibition of fractional DNL.[3]
Patients with hepatic steatosis200 mg twice daily for 4 weeks36% reduction in liver triglycerides.[3][5]~200% increase in plasma triglycerides.[3][5][6]
PF-05221304 Healthy subjects≥40 mg/day for 14 days>90% inhibition of DNL.[12][13]Asymptomatic increases in serum triglycerides.[8][12]
≥60 mg/day for 14 daysDeclines in platelet count.[8][12]
Patients with NAFLD10-50 mg once daily for 16 weeksDose-dependent reductions in liver fat of 50-65%.[14]Overall incidence of adverse events did not increase with treatment.[14]

An important observation with ACC inhibitors is the potential for hypertriglyceridemia. Treatment with this compound led to a significant increase in plasma triglycerides in patients with hepatic steatosis.[3][10][11] While PF-05221304 also showed asymptomatic increases in serum triglycerides at doses yielding high levels of DNL inhibition, this effect was not observed at doses that produced up to 80% DNL inhibition.[8][10][12]

Experimental Protocols

ACC Inhibition Assay (Enzymatic)

A generalized protocol for determining the in vitro potency of ACC inhibitors is as follows:

cluster_workflow Experimental Workflow: In Vitro ACC Inhibition Assay Purification 1. Purify Recombinant ACC1 or ACC2 Protein Incubation 2. Incubate ACC with Inhibitor (e.g., this compound) Purification->Incubation Assay 3. Add Assay Buffer (ATP, Acetyl-CoA, NaH14CO3) Incubation->Assay Reaction 4. Incubate at 37°C for 40 min Assay->Reaction Measurement 5. Measure Incorporation of 14C into Malonyl-CoA Reaction->Measurement cluster_comparison Comparative Features of ACC Inhibitors MK4074 This compound Potency_MK IC50: ~3 nM MK4074->Potency_MK DNL_MK ~91-96% DNL Inhibition (Human, 140 mg) MK4074->DNL_MK Triglycerides_MK Significant Increase in Plasma Triglycerides MK4074->Triglycerides_MK Fibrosis_MK No Effect on Fibrosis (Rat Model) MK4074->Fibrosis_MK PF05221304 PF-05221304 Potency_PF IC50 (DNL): 61 nM PF05221304->Potency_PF DNL_PF >90% DNL Inhibition (Human, ≥40 mg) PF05221304->DNL_PF Triglycerides_PF Dose-Dependent Increase in Serum Triglycerides PF05221304->Triglycerides_PF Fibrosis_PF Reduced Fibrosis (Rat Model) PF05221304->Fibrosis_PF

References

Validating the In Vitro Effects of MK-4074 on Lipogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of MK-4074, a potent acetyl-CoA carboxylase (ACC) inhibitor, on lipogenesis. Its performance is compared with other notable inhibitors targeting key enzymes in the de novo lipogenesis (DNL) pathway. This document summarizes key quantitative data, details experimental protocols for assessing in vitro lipogenesis, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Lipogenesis Inhibitors

This compound is a liver-specific dual inhibitor of ACC1 and ACC2. Its potent inhibition of these enzymes effectively curtails the production of malonyl-CoA, a critical substrate for fatty acid synthesis. To provide a comprehensive evaluation, this compound is compared with other ACC inhibitors, namely GS-0976 (Firsocostat) and PF-05221304, as well as an inhibitor of a different key lipogenic enzyme, Stearoyl-CoA Desaturase (SCD), MK-8245.

Quantitative Data Summary

The following table summarizes the in vitro potency and effects of these compounds on their respective targets and on de novo lipogenesis.

CompoundTarget(s)IC50 (human)Cell TypeIn Vitro Effect on LipogenesisReference(s)
This compound ACC1 & ACC2~3 nMCultured HepatocytesPotent inhibition of DNL[1][2]
GS-0976 (Firsocostat) ACC1 & ACC2ACC1: 2.1 nM, ACC2: 6.1 nMHepG2 cellsEC50 of 66 nM for fatty acid synthesis inhibition[3]
PF-05221304 ACC1 & ACC27.5 ± 0.7 nmol/LPrimary Human HepatocytesIC50 of 61 nmol/L for DNL inhibition[4]
MK-8245 SCD11 nMNot specifiedReduces the formation of monounsaturated fatty acids[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Lipogenesis_Pathway cluster_cytosol Cytosol cluster_inhibitors Inhibitors Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA ACLY Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids FASN Saturated_FAs Saturated FAs Fatty_Acids->Saturated_FAs Monounsaturated_FAs Monounsaturated FAs Saturated_FAs->Monounsaturated_FAs SCD1 Triglycerides Triglycerides Saturated_FAs->Triglycerides Monounsaturated_FAs->Triglycerides This compound This compound This compound->Acetyl-CoA Inhibits ACC1 GS-0976 GS-0976 GS-0976->Acetyl-CoA Inhibits ACC1 PF-05221304 PF-05221304 PF-05221304->Acetyl-CoA Inhibits ACC1 MK-8245 MK-8245 MK-8245->Saturated_FAs Inhibits SCD1

Caption: De Novo Lipogenesis Pathway and Points of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Lipogenesis Assay cluster_analysis Data Analysis Isolate_Hepatocytes Isolate Primary Hepatocytes Plate_Cells Plate Hepatocytes Isolate_Hepatocytes->Plate_Cells Pre-incubation Pre-incubate with Inhibitors (e.g., this compound) Plate_Cells->Pre-incubation Add_Radiolabel Add [14C]-Acetate Pre-incubation->Add_Radiolabel Incubate Incubate for 2-4 hours Add_Radiolabel->Incubate Lyse_Cells Lyse Cells & Extract Lipids Incubate->Lyse_Cells Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Lyse_Cells->Scintillation_Counting Normalize_Data Normalize to Protein Content Scintillation_Counting->Normalize_Data Compare_Results Compare Inhibitor Effects Normalize_Data->Compare_Results

Caption: In Vitro Lipogenesis Assay Workflow.

Experimental Protocols

Accurate and reproducible in vitro assessment of lipogenesis is crucial for validating the efficacy of inhibitors like this compound. The most common method involves the use of radiolabeled precursors to quantify the rate of new fatty acid synthesis.

Primary Method: Radiolabeled Acetate Incorporation Assay

This method directly measures the rate of de novo lipogenesis by quantifying the incorporation of a radiolabeled two-carbon precursor, acetate, into newly synthesized lipids.

Materials:

  • Primary hepatocytes (e.g., from mouse or human)

  • Collagen-coated cell culture plates

  • Hepatocyte plating medium

  • Serum-free incubation medium (e.g., Williams E medium)

  • Test compounds (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • [1-14C]-Acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Plating: Isolate primary hepatocytes and plate them on collagen-coated plates at a suitable density. Allow the cells to attach for several hours.

  • Pre-incubation with Inhibitor: Replace the plating medium with serum-free incubation medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control. Pre-incubate the cells for a specified period (e.g., 1-2 hours) to allow for compound uptake and target engagement.

  • Radiolabeling: Add [1-14C]-acetate to the incubation medium at a final concentration of, for example, 0.5 µCi/mL.

  • Incubation: Incubate the cells for a defined period (typically 2-4 hours) at 37°C in a humidified incubator.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and extract the total lipids using a chloroform:methanol (2:1) mixture.

    • Separate the lipid-containing organic phase from the aqueous phase by centrifugation.

  • Quantification:

    • Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Normalization:

    • Determine the protein concentration of the cell lysates using a standard protein assay.

    • Normalize the scintillation counts to the protein concentration to account for variations in cell number.

  • Analysis: Compare the normalized radioactivity in the inhibitor-treated samples to the vehicle-treated controls to determine the percentage of inhibition of de novo lipogenesis.

Alternative Method: Triglyceride Accumulation Assay

For a non-radioactive approach, the effect of inhibitors on lipogenesis can be indirectly assessed by measuring the accumulation of triglycerides, the end-product of fatty acid esterification.

Brief Protocol:

  • Cell Culture and Treatment: Culture hepatocytes and treat with the test compounds as described above. To stimulate lipogenesis, cells can be cultured in a high-glucose and insulin-containing medium.

  • Triglyceride Quantification: After the treatment period, lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric triglyceride assay kit.

  • Data Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate.

  • Analysis: Compare the normalized triglyceride levels in the inhibitor-treated samples to the control samples.

This guide provides a framework for the in vitro validation of this compound and a comparison with other lipogenesis inhibitors. The provided data and protocols should assist researchers in designing and interpreting experiments aimed at understanding the modulation of de novo lipogenesis.

References

Comparative Guide to Modulators of Fatty Acid Metabolism: A Cross-Validation of MK-4074's Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MK-4074, a liver-specific acetyl-CoA carboxylase (ACC) inhibitor, with other key modulators of fatty acid metabolism, including fibrates, statins, and PCSK9 inhibitors. The information is supported by experimental data to assist in research and development decisions.

Executive Summary

This compound has demonstrated significant efficacy in reducing hepatic steatosis by directly inhibiting de novo lipogenesis (DNL) and promoting fatty acid oxidation (FAO). However, its clinical development has been hampered by a paradoxical and substantial increase in plasma triglycerides. This guide cross-validates the impact of this compound against alternative therapies that also influence fatty acid metabolism, highlighting their respective mechanisms, quantitative effects, and the experimental protocols used to evaluate them.

Data Presentation: Quantitative Comparison of Metabolic Modulators

The following tables summarize the quantitative effects of this compound and its alternatives on key metabolic parameters. It is important to note that these data are compiled from various studies and may not represent head-to-head comparisons.

Drug Class Mechanism of Action Effect on Hepatic Steatosis Effect on Plasma Triglycerides Effect on Hepatic De Novo Lipogenesis (DNL) Effect on Hepatic Fatty Acid Oxidation (FAO) Primary Clinical Use
This compound (ACC Inhibitor) Liver-specific dual inhibitor of ACC1 and ACC2.[1][2]▼ 36% reduction in liver triglycerides.[1][3]▲ 200% increase.[1][3]▼ Significantly decreased.[1]▲ Increased.[1]Investigational for Nonalcoholic Fatty Liver Disease (NAFLD).
Fibrates (e.g., Fenofibrate) Agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4][5]▼ Variable, can reduce hepatic lipid accumulation.[5]▼ Significant reduction.[6][7]▲ Can paradoxically increase under certain conditions.[8]▲ Increased.[4]Hypertriglyceridemia.[9]
Statins (e.g., Atorvastatin) Inhibitor of HMG-CoA Reductase.[10]▼ Can prevent and improve hepatic steatosis.[10][11]▼ Modest reduction.Can inhibit fatty acid synthase.[12]▲ Increased.[11][13][14][15]Hypercholesterolemia.
PCSK9 Inhibitors (e.g., Evolocumab) Monoclonal antibodies that inhibit Proprotein Convertase Subtilisin/Kexin type 9.▼ Complete radiologic resolution in ~73% of patients in one study.[16][17]▼ Modest reduction.No direct significant effect reported.[18]No direct significant effect reported.Hypercholesterolemia.[19]

Table 1: Comparison of Effects on Key Metabolic Parameters. ▼ indicates a decrease, ▲ indicates an increase.

Drug Class Key Molecular Targets Upstream Regulators/Activators Downstream Effects on Gene Expression
This compound (ACC Inhibitor) Acetyl-CoA Carboxylase 1 (ACC1), Acetyl-CoA Carboxylase 2 (ACC2)Insulin signaling (induces ACC)▼ Expression of genes involved in fatty acid synthesis. ▲ SREBP-1c activation (indirectly, leading to VLDL secretion).[1]
Fibrates Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Endogenous fatty acids, eicosanoids▲ Expression of genes for fatty acid uptake, binding, and catabolism (β-oxidation). ▼ Expression of ApoC-III. ▲ Expression of ApoA-I and ApoA-II.[4]
Statins HMG-CoA ReductaseSREBP-2 (induces HMG-CoA reductase)▼ Cholesterol biosynthesis. ▲ LDLR expression. ▲ PPARα expression.[11][14][15]
PCSK9 Inhibitors Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)SREBP-2 (induces PCSK9)▲ Increased availability of LDLR on hepatocyte surface.[19]

Table 2: Molecular Targets and Signaling Pathways.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the complex interactions and experimental procedures discussed in this guide.

cluster_MK4074 This compound Signaling Pathway MK4074 This compound ACC ACC1/ACC2 MK4074->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces DNL De Novo Lipogenesis MalonylCoA->DNL promotes FAO Fatty Acid Oxidation MalonylCoA->FAO inhibits PUFA PUFA Synthesis MalonylCoA->PUFA required for Hepatic_Steatosis Hepatic Steatosis DNL->Hepatic_Steatosis contributes to SREBP1c SREBP-1c Activation PUFA->SREBP1c inhibits VLDL VLDL Secretion SREBP1c->VLDL promotes Plasma_TG Plasma Triglycerides VLDL->Plasma_TG increases cluster_Fibrates Fibrates Signaling Pathway Fibrates Fibrates PPARa PPARα Fibrates->PPARa activates Gene_Expression Target Gene Expression PPARa->Gene_Expression regulates FAO_genes FAO Genes (e.g., CPT1) Gene_Expression->FAO_genes upregulates Apo_genes Apolipoprotein Genes (ApoA-I, ApoA-II, ApoC-III) Gene_Expression->Apo_genes modulates FAO Fatty Acid Oxidation FAO_genes->FAO increases VLDL_catabolism VLDL Catabolism Apo_genes->VLDL_catabolism enhances HDL_synthesis HDL Synthesis Apo_genes->HDL_synthesis increases Plasma_TG Plasma Triglycerides FAO->Plasma_TG decreases VLDL_catabolism->Plasma_TG decreases Plasma_HDL Plasma HDL HDL_synthesis->Plasma_HDL increases cluster_Statins Statins Signaling Pathway Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR inhibits Mevalonate Mevalonate HMGCR->Mevalonate produces Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol SREBP2 SREBP-2 Activation Cholesterol->SREBP2 feedback inhibition LDLR LDLR Expression SREBP2->LDLR upregulates PPARa PPARα Expression SREBP2->PPARa can influence LDL_clearance LDL Clearance LDLR->LDL_clearance increases FAO Fatty Acid Oxidation PPARa->FAO increases cluster_PCSK9i PCSK9 Inhibitors Signaling Pathway PCSK9i PCSK9 Inhibitors PCSK9 PCSK9 PCSK9i->PCSK9 inhibit LDLR_complex PCSK9-LDLR Complex PCSK9->LDLR_complex forms complex with LDLR LDLR_degradation LDLR Degradation LDLR_complex->LDLR_degradation promotes LDLR_surface Surface LDLR LDLR_degradation->LDLR_surface decreases LDL_clearance LDL Clearance LDLR_surface->LDL_clearance increases Plasma_LDL Plasma LDL LDL_clearance->Plasma_LDL decreases cluster_workflow Experimental Workflow: Assessing Hepatic Fatty Acid Metabolism Hepatocytes Isolate Primary Hepatocytes or use Hepatoma Cell Lines Treatment Treat with Compound (e.g., this compound, Statin) Hepatocytes->Treatment DNL_Assay De Novo Lipogenesis Assay (¹⁴C-acetate incorporation) Treatment->DNL_Assay FAO_Assay Fatty Acid Oxidation Assay (¹⁴C-palmitate oxidation) Treatment->FAO_Assay VLDL_Assay VLDL Secretion Assay (Triton WR-1339 method) Treatment->VLDL_Assay WB_Assay Western Blot for SREBP-1c Treatment->WB_Assay Data_Analysis Quantify and Compare Results DNL_Assay->Data_Analysis FAO_Assay->Data_Analysis VLDL_Assay->Data_Analysis WB_Assay->Data_Analysis

References

Head-to-Head Comparison of MK-4074 with Other Metabolic Disease Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational drug MK-4074 with other therapeutic agents for metabolic diseases, primarily focusing on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information is compiled from preclinical and clinical trial data to support research and development efforts in this therapeutic area.

Executive Summary

This compound is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, key enzymes in de novo lipogenesis (DNL). Clinical studies have demonstrated its efficacy in reducing hepatic steatosis. However, a notable and consistent adverse effect is the elevation of plasma triglycerides. This guide compares this compound's performance against other ACC inhibitors such as firsocostat and PF-05221304, which share a similar mechanism and side-effect profile, and against pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with a different mechanism of action.

Quantitative Data Comparison

The following tables summarize the key quantitative data from clinical trials of this compound and its comparators.

Drug Mechanism of Action IC50 Key Efficacy Endpoint Key Safety/Side Effect References
This compound Dual ACC1/ACC2 Inhibitor~3 nM36% reduction in hepatic fat (MRI)~2-fold (200%) increase in plasma triglycerides[1][2]
Firsocostat (GS-0976) Dual ACC1/ACC2 InhibitorhACC1: 2.1 nM, hACC2: 6.1 nMImprovements in liver steatosisMean increase of 42 mg/dL in serum triglycerides[3][4]
PF-05221304 Liver-targeted ACC InhibitorNot specifiedDose-dependent reduction in liver fat (up to 65% at higher doses)Asymptomatic increases in serum triglycerides at doses ≥40 mg/day[5][6][7]
Pioglitazone PPARγ AgonistNot applicable18% reduction in hepatic fat (MRI) in one study; significant improvements in liver histology in othersWeight gain, edema, risk of congestive heart failure and bladder cancer[1][8][9]

hACC1: human ACC1, hACC2: human ACC2

Signaling Pathways

Mechanism of Action of ACC Inhibitors (this compound, Firsocostat, PF-05221304)

cluster_0 Hepatocyte Acetyl-CoA Acetyl-CoA ACC ACC1/ACC2 Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) Malonyl-CoA->DNL Substrate CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Fatty_Acids Fatty Acids Mitochondrion Mitochondrion Fatty_Acids->Mitochondrion Mitochondrion->CPT1 This compound This compound This compound->ACC Inhibits

Caption: Mechanism of action of ACC inhibitors in the hepatocyte.

Mechanism of Hypertriglyceridemia Induced by ACC Inhibition

cluster_1 Hepatocyte ACC_Inhibition ACC Inhibition (e.g., this compound) Malonyl_CoA_Reduction Reduced Malonyl-CoA ACC_Inhibition->Malonyl_CoA_Reduction PUFA_Synthesis_Reduction Reduced PUFA Synthesis Malonyl_CoA_Reduction->PUFA_Synthesis_Reduction SREBP_1c_Activation SREBP-1c Activation PUFA_Synthesis_Reduction->SREBP_1c_Activation GPAT1_Expression Increased GPAT1 Expression SREBP_1c_Activation->GPAT1_Expression VLDL_Secretion Increased VLDL Secretion GPAT1_Expression->VLDL_Secretion Hypertriglyceridemia Hypertriglyceridemia VLDL_Secretion->Hypertriglyceridemia

Caption: Pathway leading to hypertriglyceridemia following ACC inhibition.

Mechanism of Action of Pioglitazone

cluster_2 Adipose, Skeletal Muscle, Liver Cells Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Activates Gene_Transcription Transcription of Insulin-Responsive Genes PPARg->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Gluconeogenesis Reduced Hepatic Gluconeogenesis Insulin_Sensitivity->Gluconeogenesis cluster_3 Preclinical to Clinical Workflow for this compound Target_ID Target Identification (ACC1/ACC2) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (this compound) HTS->Lead_Opt In_Vitro In Vitro Assays (IC50, DNL, FAO) Lead_Opt->In_Vitro Animal_Models Animal Models (KKAy mice, C57BL/6J mice) In_Vitro->Animal_Models Phase_1 Phase 1 Clinical Trials (Healthy Volunteers) Animal_Models->Phase_1 Phase_2 Phase 2 Clinical Trials (NAFLD Patients) Phase_1->Phase_2

References

Limited Independent Replication of MK-4074's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that the majority of published data on the Acetyl-CoA Carboxylase (ACC) inhibitor, MK-4074, originates from a single, in-depth study. This guide provides a detailed overview of the findings from this primary research, while also highlighting the current lack of independent replication of these results in other laboratories. For comparative context, this guide also includes data on other ACC inhibitors that have been investigated for similar therapeutic purposes.

The primary investigation into this compound demonstrated its potent, liver-specific inhibition of both ACC1 and ACC2. The key findings from this research, conducted in both preclinical mouse models and human subjects, are summarized below. While these results are significant, it is crucial for the scientific community to approach them with the understanding that they have not yet been widely reproduced by independent research groups.

Comparative Efficacy of this compound in Preclinical and Clinical Studies

The following tables summarize the key quantitative outcomes of this compound administration as reported in the primary literature.

Table 1: Effects of this compound on De Novo Lipogenesis (DNL) and Hepatic Fatty Acid Oxidation (FAO) in Mice

Animal ModelDose of this compoundTime PointReduction in Hepatic DNLIncrease in Plasma Ketones (Surrogate for FAO)Citation
KKAy Mice0.3 to 3 mg/kg (single dose)1 hourDose-dependent (ID₅₀ = 0.9 mg/kg)-[1][2]
KKAy Mice30 mg/kg (single dose)4 hours83%-[1]
KKAy Mice30 mg/kg (single dose)8 hours70%-[1]
KKAy Mice30 mg/kg (single dose)12 hours51%-[1]
KKAy Mice30 and 100 mg/kg (single dose)Up to 8 hours-1.5 to 3-fold[1]

Table 2: Effects of this compound on Hepatic and Plasma Triglycerides in Mice

Animal ModelDietDose of this compoundDurationReduction in Hepatic TriglyceridesCitation
C57BL/6J MiceHigh Fat/High Sucrose10 mg/kg/day4 weeks46%[1]
C57BL/6J MiceHigh Fat/High Sucrose30 mg/kg/day4 weeks36%[1]

Table 3: Effects of this compound in Human Studies

Study PopulationDose of this compoundDurationInhibition of Fractional DNLReduction in Hepatic FatIncrease in Plasma TriglyceridesIncrease in Plasma KetonesCitation
Healthy Subjects140 mg (single dose)-~96%---[1]
Healthy Subjects70 mg b.i.d. (single day)-~91%---[1]
Healthy Subjects200 mg (single dose)----~2.5-fold[1]
Subjects with Hepatic Steatosis200 mg b.i.d.4 weeks-36%~200%-[1][3][4][5]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the unexpected increase in plasma triglycerides involve a complex interplay of metabolic pathways.

cluster_0 Hepatocyte cluster_1 Plasma MK4074 This compound ACC ACC1/ACC2 MK4074->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis MalonylCoA->DNL Required for FAO Fatty Acid Oxidation MalonylCoA->FAO Inhibits PUFA Polyunsaturated Fatty Acids MalonylCoA->PUFA Required for elongation Hepatic_TG Hepatic Triglycerides DNL->Hepatic_TG SREBP1c SREBP-1c PUFA->SREBP1c Suppresses GPAT1 GPAT1 SREBP1c->GPAT1 Activates VLDL VLDL Secretion GPAT1->VLDL Increases Plasma_TG Plasma Triglycerides VLDL->Plasma_TG Increases

Caption: Mechanism of this compound action and hypertriglyceridemia.

The experimental workflow for evaluating the efficacy of this compound in the human study involved several key stages.

cluster_workflow Clinical Trial Workflow P1 Patient Recruitment (n=30 with hepatic steatosis) P2 Randomization P1->P2 P3_MK Group 1: This compound (200mg b.i.d.) P2->P3_MK P3_Pio Group 2: Pioglitazone (30mg q.d.) P2->P3_Pio P3_Pla Group 3: Placebo P2->P3_Pla P4 4-Week Treatment Period P3_MK->P4 P3_Pio->P4 P3_Pla->P4 P5 Baseline & Post-Treatment Magnetic Resonance Imaging (MRI) to assess hepatic fat P4->P5 P6 Data Analysis: Comparison of changes in hepatic fat and plasma triglycerides P5->P6

Caption: Human clinical trial workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the summarized experimental protocols from the primary study on this compound.

In Vivo Mouse Studies for DNL and FAO

  • Animal Models: Male KKAy mice (model for obesity and type 2 diabetes) and C57BL/6J mice on a high-fat/high-sucrose diet (diet-induced hepatic steatosis model) were used.[1][2]

  • This compound Administration: this compound was administered orally.[1][2]

  • Measurement of Hepatic DNL: Liver slices were prepared from treated mice and incubated with ¹⁴C-labeled acetate. The incorporation of the radiolabel into the lipid fraction was measured to determine the rate of DNL.[1]

  • Measurement of Hepatic FAO: Plasma levels of total ketones were used as a surrogate biomarker for hepatic fatty acid oxidation.[1][2]

  • Measurement of Hepatic Triglycerides: Hepatic triglyceride content was measured at the end of the treatment period in the diet-induced obesity model.[1]

Human Clinical Trial

  • Study Design: A randomized, placebo-controlled trial was conducted with thirty male or female patients with hepatic steatosis.[1]

  • Intervention Groups:

    • This compound: 200 mg twice daily

    • Pioglitazone: 30 mg once daily (as a comparator)

    • Placebo

  • Treatment Duration: 4 weeks.[1]

  • Primary Endpoint: Change in hepatic fat content, assessed by magnetic resonance imaging (MRI).[1]

  • Secondary Endpoints: Changes in plasma triglyceride levels.[1]

Comparison with Other ACC Inhibitors

While direct replication of this compound studies is lacking, research on other ACC inhibitors provides a comparative landscape.

Table 4: Comparison of Effects of Different ACC Inhibitors

CompoundPrimary Effect on Hepatic SteatosisEffect on Hepatic FibrosisReported Effect on Plasma TriglyceridesCitation
This compound Reduction No effect in a rat model Significant Increase [1][4][5][6]
Firsocostat (GS-0976)ReductionReduction in some modelsIncrease[7][8]
PF-05221304ReductionReductionIncrease (dose-dependent)[4][6]
ND-630ReductionNot specifiedNot specified[4][6]

Conclusion

The available data from a single, comprehensive study positions this compound as a potent inhibitor of de novo lipogenesis that can significantly reduce hepatic steatosis. However, the notable and consistent finding of increased plasma triglycerides presents a significant challenge for its therapeutic development.[4][5] The mechanism for this hypertriglyceridemia has been elucidated and appears to be a direct consequence of ACC inhibition.[1][4]

Crucially, for the scientific and drug development communities, the effects of this compound, both beneficial and adverse, have not been independently verified in published literature from other laboratories. This lack of reproducibility data underscores the need for further independent research to validate the initial findings and to fully understand the therapeutic potential and risks of this compound and other ACC inhibitors. Researchers are encouraged to conduct independent studies to confirm these results and further explore the complex metabolic consequences of ACC inhibition.

References

Validating the Liver-Specific Action of MK-4074: A Comparative Guide to Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental models used to validate the liver-specific action of MK-4074, a potent dual inhibitor of acetyl-CoA carboxylase (ACC) 1 and 2. It is designed to assist researchers and drug development professionals in selecting appropriate models and understanding the translational aspects of their findings. The guide includes summaries of key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound and Liver-Specific Drug Action

This compound is a small molecule inhibitor designed to specifically target the liver, thereby minimizing systemic side effects. Its liver specificity is achieved through its interaction with organic anion transporting polypeptides (OATPs) on the surface of hepatocytes, leading to active uptake into the liver, and its subsequent excretion into the bile via the multidrug resistance-associated protein 2 (MRP2) transporter.[1][2] By inhibiting both ACC1 and ACC2, this compound effectively reduces de novo lipogenesis (DNL) and stimulates fatty acid oxidation (FAO), making it a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD).[1][3]

However, a consistent observation across preclinical and clinical studies is a paradoxical increase in plasma triglycerides following treatment with this compound and other ACC inhibitors.[3][4][5][6] This guide will delve into the experimental models that have been crucial in elucidating both the therapeutic, liver-specific effects and the systemic side effects of this compound.

Comparative Analysis of Experimental Models

The validation of this compound's liver-specific action has been a multi-step process, employing a range of in vitro and in vivo models. Each model offers unique advantages and limitations in understanding the drug's efficacy and mechanism of action.

Data Presentation: Summary of Quantitative Data

Model Key Parameter This compound Effect Comparator (Pioglitazone) Effect Reference
Cultured Hepatocytes De Novo Lipogenesis (DNL)InhibitionNot reported in these studies[1]
Fatty Acid Oxidation (FAO)EnhancementNot reported in these studies[1]
KKAy Mice (model of obesity and type 2 diabetes) Hepatic DNLSignificant dose-dependent decrease (ID50 of 0.9 mg/kg)Not reported in these studies[2]
Plasma Ketones (surrogate for FAO)Significant increase (1.5 to 3-fold)Not reported in these studies[2]
C57BL/6J Mice (on high-fat/high-sucrose diet) Hepatic Triglyceride ContentSignificant reductionNot reported in these studies[2]
Human Clinical Trial (Patients with Hepatic Steatosis) Hepatic Fat Content (MRI)36% decrease18% decrease[1]
Plasma Triglycerides200% increaseNo significant change[1][3]
Fractional DNL (Healthy Subjects)~91-96% inhibitionNot applicable[1]

Alternative ACC Inhibitors for Comparison

Compound Key Finding Reference
GS-0976 (Firsocostat) Reduced hepatic steatosis in a phase 2 study but also led to an 11-13% increase in serum triglycerides.[6] Improved steatosis and fibrosis in a mouse model of NASH.[7][8][6][7][8]
PF-05221304 Demonstrated dose-dependent reductions in liver fat but also caused an increase in serum triglycerides.[4][4]

Experimental Protocols

1. In Vitro Assays in Cultured Hepatocytes

  • Objective: To determine the direct effect of this compound on hepatic lipid metabolism.

  • Methodology:

    • Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured.

    • For DNL assays, cells are pre-incubated with varying concentrations of this compound for 1 hour.

    • ¹⁴C-labeled acetate is then added to the culture medium, and cells are incubated for an additional 1-3 hours.

    • Intracellular lipids are extracted, and the incorporation of ¹⁴C is measured to quantify DNL.[2]

    • For FAO assays, cells are similarly pre-incubated with this compound.

    • ³H-labeled palmitate is added, and the release of ³H₂O into the medium is measured as an indicator of fatty acid oxidation.

2. In Vivo Studies in Mouse Models

  • Objective: To evaluate the efficacy and systemic effects of this compound in a living organism with complex metabolic regulation.

  • Models:

    • KKAy Mice: A model of genetic obesity, insulin resistance, and fatty liver.

    • C57BL/6J Mice on a High-Fat/High-Sucrose (HF/HS) Diet: A diet-induced model of NAFLD.

    • Liver-Specific ACC Knockout (ACC dLKO) Mice: A genetic model to investigate the specific consequences of hepatic ACC deletion.[3]

  • Methodology (General):

    • Mice are administered this compound orally at various doses.

    • Hepatic DNL Measurement: A stable isotope labeling method is often used. Mice are injected with ¹³C-acetate, and the incorporation of the isotope into hepatic fatty acids is measured by mass spectrometry.

    • Hepatic Triglyceride Content: Livers are harvested, and lipids are extracted and quantified.

    • Plasma Parameters: Blood samples are collected to measure triglycerides, ketones, and other relevant metabolites.

    • Tissue Distribution: To confirm liver specificity, radiolabeled [¹⁴C] this compound is administered, and the radioactivity in various tissues is measured over time.[1]

3. Human Clinical Trials

  • Objective: To assess the safety, tolerability, and efficacy of this compound in humans.

  • Study Design (Example - NCT01431521):

    • A randomized, placebo-controlled trial involving patients with hepatic steatosis.

    • Participants are randomized to receive this compound, a comparator (e.g., pioglitazone), or a placebo for a specified duration (e.g., 4 weeks).[1]

    • Primary Endpoint: Change in hepatic fat content, measured non-invasively by magnetic resonance imaging (MRI).[1]

    • Secondary Endpoints: Changes in plasma triglycerides, fractional DNL (measured using stable isotope tracers), and other metabolic markers.[1]

Mandatory Visualizations

MK4074_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus MK4074_blood This compound OATP OATP MK4074_blood->OATP Uptake MK4074_cell This compound OATP->MK4074_cell ACC1_ACC2 ACC1 & ACC2 MK4074_cell->ACC1_ACC2 Inhibits MRP2 MRP2 MK4074_cell->MRP2 Efflux Malonyl_CoA Malonyl-CoA ACC1_ACC2->Malonyl_CoA Produces DNL De Novo Lipogenesis Malonyl_CoA->DNL Promotes CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes MK4074_bile This compound MRP2->MK4074_bile

Caption: Mechanism of this compound liver-specific action and metabolic effects.

Experimental_Workflow start Hypothesis: Liver-specific ACC inhibition reduces hepatic steatosis invitro In Vitro Models (Cultured Hepatocytes) start->invitro invivo In Vivo Preclinical Models (Mice) invitro->invivo Validate direct cellular effects data_analysis Data Analysis & Comparison invitro->data_analysis clinical Human Clinical Trials (Phase 1) invivo->clinical Assess efficacy and safety in whole organism invivo->data_analysis clinical->data_analysis conclusion Conclusion: This compound reduces liver fat but increases plasma TGs data_analysis->conclusion

Caption: Translational workflow for validating this compound's action.

Triglyceride_Increase_Pathway acc_inhibition ACC Inhibition (e.g., by this compound) malonyl_coa_dec Decreased Malonyl-CoA acc_inhibition->malonyl_coa_dec pufa_synthesis_dec Decreased PUFA Synthesis malonyl_coa_dec->pufa_synthesis_dec srebp1c_activation SREBP-1c Activation pufa_synthesis_dec->srebp1c_activation Induces gpat1_expression_inc Increased GPAT1 Expression srebp1c_activation->gpat1_expression_inc Increases vldl_secretion_inc Increased VLDL Secretion gpat1_expression_inc->vldl_secretion_inc Promotes hypertriglyceridemia Hypertriglyceridemia vldl_secretion_inc->hypertriglyceridemia

Caption: Proposed mechanism for ACC inhibitor-induced hypertriglyceridemia.

Conclusion

The validation of this compound's liver-specific action provides an excellent case study in translational pharmacology. The progression from in vitro models, which confirmed the direct cellular mechanism, to various in vivo mouse models and finally to human clinical trials, has been essential in building a comprehensive understanding of the drug's effects. While this compound and other ACC inhibitors have demonstrated clear efficacy in reducing hepatic steatosis, the off-target effect of hypertriglyceridemia, elucidated through these models, remains a significant challenge for their clinical development. Future research using these and more advanced models, such as humanized liver organoids, will be critical in developing strategies to mitigate this adverse effect while retaining the therapeutic benefits of liver-specific ACC inhibition.

References

Benchmarking MK-4074: A Comparative Analysis of Potency Against Novel Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway, has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). MK-4074, a potent, liver-specific dual inhibitor of ACC1 and ACC2, has demonstrated significant reductions in hepatic steatosis. This guide provides a comparative analysis of this compound's potency against other novel ACC inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Potency of ACC Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and other notable ACC inhibitors against the two human isoforms, ACC1 and ACC2. Where available, in vivo efficacy, as measured by the inhibition of de novo lipogenesis (DNL), is also presented to provide a more comprehensive view of their pharmacological activity.

InhibitorTarget(s)hACC1 IC50 (nM)hACC2 IC50 (nM)In Vivo DNL InhibitionKey Characteristics
This compound ACC1/ACC2~3[1][2]~3[1][2]~96% inhibition with a single 140 mg dose in healthy subjects[1].Liver-specific[1][2].
Firsocostat (GS-0976, NDI-010976) ACC1/ACC22.1[3][4]6.1[3][4]70-104% dose-dependent inhibition in obese but otherwise healthy males[5][6].Liver-directed, allosteric inhibitor[5][6][7].
PF-05175157 ACC1/ACC227[8][9][10]33[8][9][10]Up to 82% inhibition of hepatic DNL in rats[8].Broad-spectrum inhibitor[8][9].
PF-05221304 ACC1/ACC2139Dose-dependent DNL inhibition (47.4% - 80.0%) in healthy subjects[11].Liver-targeted[11].
ND-654 ACC1/ACC238Data not available in provided search results.Liver-specific.
ND-646 ACC1/ACC23.54.2Data not available in provided search results.Allosteric inhibitor.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the ACC signaling pathway and a general experimental workflow for assessing inhibitor potency.

ACC_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Citrate Citrate AcetylCoA_cytosol Acetyl-CoA Citrate->AcetylCoA_cytosol ACC1 ACC1 AcetylCoA_cytosol->ACC1 MalonylCoA_cytosol Malonyl-CoA ACC1->MalonylCoA_cytosol FAS Fatty Acid Synthase (FAS) MalonylCoA_cytosol->FAS FattyAcids Fatty Acids FAS->FattyAcids Triglycerides Triglycerides (VLDL) FattyAcids->Triglycerides FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito MalonylCoA_mito->CPT1 ACC_Inhibitor ACC Inhibitor (e.g., this compound) ACC_Inhibitor->ACC1 ACC_Inhibitor->ACC2

Caption: ACC Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_cellular Cellular Activity cluster_invivo In Vivo Efficacy Enzyme_Assay ACC1/ACC2 Enzyme Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Hepatocyte_Culture Primary Hepatocytes or HepG2 Cell Culture Inhibitor_Incubation Incubate with ACC Inhibitor Hepatocyte_Culture->Inhibitor_Incubation DNL_Assay De Novo Lipogenesis (DNL) Assay (14C-Acetate) Inhibitor_Incubation->DNL_Assay FAO_Assay Fatty Acid Oxidation (FAO) Assay (3H-Palmitate) Inhibitor_Incubation->FAO_Assay EC50 Determine EC50 Values DNL_Assay->EC50 FAO_Assay->EC50 Animal_Model Animal Model (e.g., KKAy mice) Inhibitor_Dosing Oral Administration of ACC Inhibitor Animal_Model->Inhibitor_Dosing DNL_Measurement Measure Hepatic DNL (Stable Isotope Tracers) Inhibitor_Dosing->DNL_Measurement Biomarker_Analysis Analyze Biomarkers (e.g., Plasma Ketones) Inhibitor_Dosing->Biomarker_Analysis Efficacy_Assessment Assess Efficacy (e.g., ID50) DNL_Measurement->Efficacy_Assessment

Caption: Experimental Workflow for ACC Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ACC inhibitors. Below are outlines of key experimental protocols.

In Vitro ACC Enzyme Activity Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human ACC1 and ACC2.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Materials:

    • Purified recombinant human ACC1 and ACC2 enzymes.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM DTT, 0.2 mg/mL BSA).

    • Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate (or [14C]Sodium Bicarbonate).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • Scintillation cocktail and microplates.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, ACC enzyme, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, ATP, and [14C]Sodium Bicarbonate).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

    • Terminate the reaction by adding an acid (e.g., perchloric acid).

    • Quantify the amount of [14C]malonyl-CoA produced using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular De Novo Lipogenesis (DNL) Assay

This assay assesses the inhibitor's ability to block fatty acid synthesis in a cellular context, typically in hepatocytes.

  • Objective: To measure the inhibition of DNL in cultured cells.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • [14C]-labeled acetate.

    • Scintillation fluid and cell lysis buffer.

  • Procedure:

    • Plate cells in multi-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the ACC inhibitor (e.g., this compound) for a defined period (e.g., 1 hour)[2].

    • Add [14C]-labeled acetate to the culture medium and incubate for an additional period (e.g., 1-3 hours) to allow for its incorporation into newly synthesized lipids[2].

    • Wash the cells to remove unincorporated [14C]-acetate.

    • Lyse the cells and extract the total lipids.

    • Measure the amount of radioactivity in the lipid fraction using a scintillation counter.

    • Calculate the percentage of DNL inhibition at each compound concentration compared to the vehicle-treated control.

In Vivo De Novo Lipogenesis (DNL) Assessment in Animal Models

This protocol evaluates the in vivo efficacy of an ACC inhibitor in a relevant animal model of metabolic disease.

  • Objective: To quantify the reduction in hepatic DNL following oral administration of the inhibitor.

  • Animal Model: A model of obesity and fatty liver, such as the KKAy mouse, is often used[1].

  • Materials:

    • Test compound (e.g., this compound).

    • Stable isotope tracer (e.g., 13C-acetate).

    • Fructose for stimulating DNL.

  • Procedure:

    • Administer a single oral dose of the ACC inhibitor to the animals at various dose levels[1].

    • After a specific time post-dose (e.g., 1 hour), administer the stable isotope tracer[1].

    • In some protocols, DNL is stimulated by oral fructose administration[5].

    • Collect blood and/or liver tissue samples at various time points.

    • Extract lipids from the samples and analyze the incorporation of the stable isotope into fatty acids (e.g., palmitate in VLDL) using mass spectrometry.

    • Calculate the fractional DNL and the dose-dependent inhibition of DNL to determine parameters such as the ID50 (the dose required to achieve 50% of the maximal inhibition)[1].

Conclusion

This compound is a highly potent, liver-specific dual inhibitor of ACC1 and ACC2, demonstrating strong inhibition of de novo lipogenesis both in vitro and in vivo. When compared to other novel ACC inhibitors, this compound exhibits comparable or superior potency in terms of its IC50 values. The choice of an optimal ACC inhibitor for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and safety. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments in a rigorous and standardized manner.

References

Safety Operating Guide

Navigating the Disposal of MK-4074: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling MK-4074, a potent and liver-specific inhibitor of acetyl-CoA carboxylase (ACC), proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available in the search results, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for research-grade chemical and pharmaceutical compounds.

Crucially, users must obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document will contain specific, mandated procedures and is the primary source for ensuring compliance with all applicable regulations.

Core Principles of Chemical Waste Management

The disposal of any chemical compound, including this compound, should always prioritize safety, environmental protection, and regulatory compliance. The following procedural steps outline a general workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, locate and thoroughly review the manufacturer's SDS. Pay close attention to sections covering:

    • Section 7: Handling and Storage: This section provides guidance on safe handling practices that can minimize waste generation.

    • Section 8: Exposure Controls/Personal Protection: This outlines the necessary Personal Protective Equipment (PPE) to be worn during handling and disposal.

    • Section 13: Disposal Considerations: This is the most critical section for disposal procedures and will provide specific instructions from the manufacturer.

  • Characterize the Waste: Determine the nature of the this compound waste. It may exist in several forms:

    • Unused or expired pure compound.

    • Solutions of this compound in various solvents.

    • Contaminated materials, such as pipette tips, vials, gloves, and bench paper.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan and the compound's SDS. Waste should be segregated based on its physical and chemical properties (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).

  • Properly Label Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (or as required by local regulations).

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any other relevant hazard information (e.g., flammable if in a flammable solvent).

  • Store Waste Safely: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Secondary containment should be used to prevent spills.

  • Arrange for Licensed Disposal: All chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound disposal is not available without the SDS, the following table outlines the types of information you should seek from the official SDS to inform your disposal plan.

Data PointDescriptionImportance for Disposal
LD50 (Lethal Dose, 50%) The dose of the substance that is lethal to 50% of a test population.Indicates the acute toxicity of the compound, informing handling precautions and waste classification.
LC50 (Lethal Concentration, 50%) The concentration of the substance in the air that is lethal to 50% of a test population.Relevant for assessing inhalation risks during handling and in case of spills.
Environmental Fate Data Information on how the chemical behaves in the environment, including persistence, bioaccumulation, and toxicity to aquatic life.Determines the potential environmental impact and influences the choice of disposal method to prevent contamination.
Regulatory Reporting Quantities Threshold quantities for which spills or releases must be reported to regulatory agencies.Essential for compliance in the event of an accidental release.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_contain_label Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe waste_gen Generate this compound Waste ppe->waste_gen characterize Characterize Waste (Solid, Liquid, Contaminated) waste_gen->characterize segregate Segregate Waste Streams characterize->segregate container Select Appropriate Waste Container segregate->container labeling Label Container Correctly (Name, Date, Hazards) container->labeling storage Store in Designated Secondary Containment Area labeling->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Arrange for Licensed Hazardous Waste Disposal ehs->disposal end End: Disposal Complete disposal->end

A generalized workflow for the proper disposal of this compound.

Experimental Protocols Referenced in Safety and Handling

Specific experimental protocols for the disposal of this compound were not found in the reviewed literature. Disposal procedures are typically dictated by regulatory guidelines and the specific chemical and physical properties of the compound as outlined in its SDS, rather than by experimental protocols. The handling of this compound in research settings, as described in various studies, involves its use in in-vitro and in-vivo experiments, but these papers do not detail the disposal methods for the resulting waste.

By adhering to these general principles and, most importantly, the specific guidance provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Guidance for Handling MK-4074

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety, handling, and disposal protocols for MK-4074, a potent, liver-specific inhibitor of acetyl-CoA carboxylase (ACC). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₃₁N₃O₅[1]
Molecular Weight565.62 g/mol [1]
CAS Number1039758-22-9[1]
AppearanceSolid[1]
Purity99.12%[1]
IC₅₀ (ACC1 and ACC2)~3 nM[1][2]

Table 2: Toxicological Profile of this compound

HazardDescriptionFirst Aid Measures
Inhalation May cause allergy or asthma symptoms or breathing difficulties.Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.
Skin Contact May cause an allergic skin reaction.Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact Avoid contact with eyes.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.Immediately make victim drink water (two glasses at most). Consult a physician.

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure risk.

PPE_for_MK4074 cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat safety_glasses Safety Glasses (with side shields) gloves Nitrile Gloves respirator Respirator (for powders) researcher Researcher researcher->lab_coat Wears researcher->safety_glasses Wears researcher->gloves Wears researcher->respirator Wears (when handling powder)

Figure 1: Mandatory PPE for handling this compound.

Experimental Protocols: Handling and Preparation

The following workflow provides a step-by-step guide for the safe handling and preparation of this compound solutions.

Handling_Workflow cluster_handling This compound Handling and Solution Preparation start Start: Don PPE weigh Weigh solid this compound in a chemical fume hood start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex/sonicate to ensure complete dissolution dissolve->vortex dilute Perform serial dilutions as required for experiment vortex->dilute store Store stock solution at -20°C or -80°C dilute->store end End: Proceed with experiment store->end

Figure 2: Step-by-step workflow for handling this compound.

Storage Conditions:

  • Store solid this compound at -20°C for up to one year or -80°C for up to two years.[1]

  • Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_disposal This compound Waste Disposal Plan start Start: Waste Generation solid_waste Solid Waste (unused powder, contaminated tips) start->solid_waste liquid_waste Liquid Waste (unused solutions, cell media) start->liquid_waste solid_container Seal in a labeled hazardous waste container solid_waste->solid_container liquid_container Collect in a labeled hazardous waste container liquid_waste->liquid_container dispose Dispose through institutional Environmental Health & Safety (EHS) office in accordance with local regulations solid_container->dispose liquid_container->dispose end End: Disposal Complete dispose->end

Figure 3: Disposal plan for this compound waste.

Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste materials, including unused compounds, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4074
Reactant of Route 2
MK-4074

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.